6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEWSJJCANQFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349880 | |
| Record name | 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88965-00-8 | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88965-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including the well-known hypnotic agent Zolpidem, for which this compound is a known impurity and key synthetic intermediate.[1] The imidazo[1,2-a]pyridine core imparts a unique three-dimensional structure that allows for diverse interactions with biological targets. Understanding the physicochemical properties of this compound is crucial for its application in drug discovery and development, including for analytical method development, quality control, and as a scaffold for novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a review of its potential interactions with key biological signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The available data for this compound, including its molecular identifiers, are summarized below.
General and Computed Properties
| Property | Value | Source |
| IUPAC Name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | PubChem |
| Molecular Formula | C₁₅H₁₄N₂ | [1] |
| Molecular Weight | 222.29 g/mol | [1] |
| CAS Number | 88965-00-8 | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | PubChem |
| Topological Polar Surface Area (TPSA) | 17.3 Ų | ChemScene |
| logP (Computed) | 3.61814 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Experimental Properties
| Property | Value | Source |
| Physical Description | White to Off-White Solid | Pharmaffiliates |
| Solubility (Aqueous, pH 7.4) | 1.6 µg/mL | PubChem |
| Solubility (Organic Solvents) | Moderate solubility in organic solvents | [2] |
| Storage Temperature | Room temperature or 2-8°C | ChemScene, Pharmaffiliates |
Note on Missing Experimental Data:
Despite a comprehensive literature search, specific experimental values for the melting point and pKa of this compound could not be located. However, based on the melting points of structurally related imidazo[1,2-a]pyridine derivatives, a melting point in the range of 150-200°C can be reasonably estimated. For instance, (E)-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol has a melting point of 234–236 °C, while (E)-1-((2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol melts at 230–232 °C.[3]
The pKa of the parent imidazo[1,2-a]pyridine is known, but the substituents in the target molecule are expected to influence its basicity. The nitrogen atom at position 1 is the most basic center in the imidazo[1,2-a]pyridine ring system. The presence of electron-donating groups, such as the methyl and p-tolyl groups, is expected to increase the basicity (and thus the pKa) compared to the unsubstituted parent compound.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols for key parameters.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature probe is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 10-20°C per minute for a preliminary determination to find the approximate melting range.
-
The apparatus is allowed to cool.
-
A fresh sample is heated again, with the temperature raised rapidly to about 15-20°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For this compound, the pKa will reflect the basicity of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Methodology: UV-Vis Spectrophotometric Titration
This method is suitable for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with pH.
-
Instrumentation: A calibrated UV-Vis spectrophotometer and a pH meter are required.
-
Reagents:
-
A stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Standard acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) solutions for pH adjustment.
-
-
Procedure:
-
A series of solutions are prepared by adding a small, constant volume of the stock solution to a constant volume of each buffer solution.
-
The pH of each solution is accurately measured.
-
The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.
-
The wavelength(s) of maximum absorbance difference between the acidic and basic forms of the compound are identified.
-
The absorbance at this (these) wavelength(s) is plotted against the pH.
-
-
Data Analysis: The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be done graphically or by using non-linear regression analysis of the absorbance versus pH data.
logP (Octanol-Water Partition Coefficient) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
This is the traditional and most reliable method for determining logP.
-
Materials:
-
n-Octanol (pre-saturated with water).
-
Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol).
-
A stock solution of this compound of known concentration.
-
Separatory funnels or vials.
-
A mechanical shaker.
-
An analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
-
-
Procedure:
-
A known volume of the stock solution is added to a separatory funnel containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
The funnel is shaken for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
The mixture is allowed to stand until the two phases have completely separated.
-
Aliquots are carefully taken from both the n-octanol and aqueous phases.
-
The concentration of the compound in each aliquot is determined using a validated analytical method.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Potential Biological Signaling Pathway Interactions
While the specific biological activities of this compound are not extensively documented, the imidazo[1,2-a]pyridine scaffold is known to interact with several important signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR2 signaling is a major strategy in cancer therapy. Some imidazo[1,2-a]pyridine derivatives have been investigated for their potential to interact with VEGFR2.[1]
Caption: Potential inhibition of the VEGFR2 signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with numerous inflammatory diseases and cancers. Novel imidazo[1,2-a]pyridine derivatives have been shown to suppress cancer cell viability by inhibiting key signaling pathways such as NF-κB.[1]
Caption: Potential inhibition of the NF-κB signaling pathway.
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling
STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is frequently observed in many types of cancer, making it an attractive therapeutic target. Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit the STAT3 pathway.[1]
References
- 1. This compound|CAS 88965-00-8 [benchchem.com]
- 2. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Spectral Data of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine. This compound, a key intermediate in the synthesis of the hypnotic agent Zolpidem, is of significant interest to researchers in medicinal chemistry and drug development.[1] This document compiles available spectral data and outlines a general experimental protocol for its synthesis and characterization.
Core Compound Information
| Property | Value |
| IUPAC Name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
| Synonyms | This compound, 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine |
| CAS Number | 88965-00-8 |
| Molecular Formula | C₁₅H₁₄N₂ |
| Molecular Weight | 222.28 g/mol [1] |
| Appearance | White to Off-White Solid |
Spectral Data Summary
A complete set of publicly available, detailed spectral data for this compound is limited. The following tables are based on typical spectral characteristics of the imidazo[1,2-a]pyridine scaffold and related compounds, supplemented by the sparse data available.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data
Proton NMR spectroscopy is essential for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | H-5 |
| ~7.6 | s | 1H | H-3 |
| ~7.5 | d | 2H | H-2', H-6' (p-tolyl) |
| ~7.2 | d | 2H | H-3', H-5' (p-tolyl) |
| ~7.0 | dd | 1H | H-7 |
| ~2.4 | s | 3H | -CH₃ (at C-6) |
| ~2.3 | s | 3H | -CH₃ (p-tolyl) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. A general range of δ 2.2–2.4 ppm has been reported for the methyl groups.[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data
Carbon-13 NMR provides information on the carbon framework of a molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-2 |
| ~140 | C-8a |
| ~138 | C-4' (p-tolyl) |
| ~131 | C-1' (p-tolyl) |
| ~129 | C-3', C-5' (p-tolyl) |
| ~126 | C-2', C-6' (p-tolyl) |
| ~125 | C-6 |
| ~122 | C-5 |
| ~117 | C-7 |
| ~108 | C-3 |
| ~21 | -CH₃ (p-tolyl) |
| ~18 | -CH₃ (at C-6) |
Note: These are predicted chemical shifts based on the analysis of similar structures. Experimental verification is required.
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound has been validated by mass spectrometry.[1]
| m/z | Relative Intensity (%) | Assignment |
| 222.12 | 100 | [M]⁺ (Molecular Ion) |
| 207.09 | ~80 | [M-CH₃]⁺ |
| 118.07 | ~40 | [C₈H₈N]⁺ |
| 91.05 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
Note: The fragmentation pattern is hypothetical and requires experimental confirmation.
IR (Infrared) Spectroscopy Data
Infrared spectroscopy identifies functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| 1655 | Strong | C=N stretch[1] |
| ~1610, 1500, 1450 | Strong | Aromatic C=C skeletal vibrations |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Note: A peak at 3462 cm⁻¹ has been attributed to an N-H stretch, which may indicate the presence of an impurity or a different tautomeric form under certain conditions.[1]
Experimental Protocols
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A common and effective approach is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.
Synthesis of this compound
Materials:
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5-Methyl-2-aminopyridine
-
2-Bromo-4'-methylacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-2-aminopyridine (1.0 eq) in ethanol.
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Add 2-bromo-4'-methylacetophenone (1.05 eq) to the solution.
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the synthesis and characterization of the title compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and analysis.
References
Technical Guide: ¹H NMR Spectrum of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine. This compound is a key intermediate and impurity in the synthesis of various pharmaceuticals, making its accurate characterization crucial for quality control and drug development processes.
Compound Information
| Compound Name | This compound |
| Synonyms | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
| Molecular Formula | C₁₅H₁₄N₂ |
| CAS Number | 88965-00-8 |
| Structure |
¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.88 | Singlet | - | 1H | H-5 |
| 7.83 | Doublet | 8.08 | 2H | H-2', H-6' |
| 7.74 | Singlet | - | 1H | H-3 |
| 7.52 | Doublet | 9.15 | 1H | H-8 |
| 7.23 | Doublet | 8.08 | 2H | H-3', H-5' |
| 7.00 | Doublet of Doublets | 9.15, 1.37 | 1H | H-7 |
| 2.38 | Singlet | - | 3H | 4'-CH₃ |
| 2.31 | Singlet | - | 3H | 6-CH₃ |
Experimental Protocol
The ¹H NMR spectrum was recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), which also served as the internal standard.
Spectral Interpretation and Logical Relationships
The proton assignments are based on their chemical shifts, multiplicities, and coupling constants, which are consistent with the structure of this compound. The logical relationship between the observed signals and the molecular structure can be visualized as follows:
Caption: ¹H NMR assignments and key couplings.
This diagram illustrates the connectivity and through-bond coupling relationships between the protons in the this compound molecule, aiding in the definitive assignment of each signal in the ¹H NMR spectrum. The distinct chemical environments of the protons on the imidazo[1,2-a]pyridine core and the p-tolyl substituent give rise to the well-resolved signals presented in the data table.
An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a significant heterocyclic compound, notably recognized as a key synthetic intermediate and a specified impurity in the manufacturing of the hypnotic drug, Zolpidem.[1] The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active agents.[2] Accurate structural elucidation and purity assessment are critical in drug development and manufacturing. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such organic molecules by providing detailed information about the carbon framework.
This guide provides a comprehensive overview of the ¹³C NMR analysis of this compound. It includes a detailed, predicted data set based on established substituent effects on the imidazo[1,2-a]pyridine core, a standard experimental protocol for data acquisition, and workflow diagrams to illustrate the analytical process.
Predicted ¹³C NMR Spectral Data
While a publicly available, peer-reviewed ¹³C NMR spectrum for this compound is not readily found, a highly accurate prediction of the chemical shifts can be generated. This prediction is based on the known ¹³C NMR data for the parent imidazo[1,2-a]pyridine scaffold and the well-documented substituent chemical shift (SCS) effects of methyl and aryl groups on heterocyclic and aromatic systems.[3][4] The following table summarizes the predicted chemical shifts and their assignments, correlated with the numbered structure below.
Table 1: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Predicted δ (ppm) | Assignment Rationale |
|---|---|---|
| C-2 | 146.0 | Quaternary carbon, significantly deshielded by adjacent N1 and substitution with the p-tolyl group. |
| C-3 | 109.5 | Shielded carbon of the imidazole ring, adjacent to the electron-donating C-8. |
| C-5 | 124.5 | Deshielded by adjacent bridgehead nitrogen (N4). |
| C-6 | 121.0 | Aromatic carbon; the methyl group causes a slight downfield shift (ipso effect) compared to the unsubstituted position. |
| C-7 | 125.0 | Aromatic carbon, ortho to the methyl group. |
| C-8 | 112.0 | Shielded carbon of the pyridine ring. |
| C-8a | 142.5 | Bridgehead carbon, deshielded by adjacent nitrogens N1 and N4. |
| C-1' | 131.0 | Ipso-carbon of the p-tolyl ring, attached to the imidazopyridine core. |
| C-2', C-6' | 129.5 | Ortho-carbons of the p-tolyl ring. |
| C-3', C-5' | 126.0 | Meta-carbons of the p-tolyl ring. |
| C-4' | 138.0 | Para-carbon of the p-tolyl ring, bearing the methyl group. |
| C(6-Me) | 18.5 | Typical chemical shift for a methyl group on an aromatic ring. |
| C(4'-Me) | 21.2 | Typical chemical shift for a methyl group on an aromatic ring (p-tolyl). |
Experimental Protocols
A standard protocol for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like this compound is detailed below.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
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Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its distinct solvent peak at ~77.16 ppm, which serves as a convenient internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if absolute referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (Example: 400 MHz Spectrometer):
-
Spectrometer Frequency: 100 MHz for ¹³C nucleus.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1.0-2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure full relaxation of all carbon nuclei.[5]
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C (1.1%), a higher number of scans is required to achieve an adequate signal-to-noise ratio.[6]
-
Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of chemical shifts for organic molecules.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply an exponential window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks if quantitative information is desired (note the requirement for a long relaxation delay).
-
Perform peak picking to identify the chemical shift of each resonance.
Visualization of Analytical Workflow
The logical process from sample handling to final structural confirmation can be visualized as a clear workflow.
References
Mass Spectrometry of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a key heterocyclic compound often identified as a process-related impurity in the synthesis of the hypnotic agent Zolpidem.[1] Its accurate identification and characterization are crucial for quality control and regulatory compliance in pharmaceutical manufacturing. Mass spectrometry is a primary analytical technique for the structural elucidation and quantification of such impurities. This technical guide provides an in-depth overview of the mass spectrometric behavior of this compound, including its anticipated fragmentation patterns and a detailed experimental protocol for its analysis.
Molecular and Spectrometric Data
The fundamental properties and expected mass spectrometric data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₂ |
| Molecular Weight | 222.28 g/mol |
| Monoisotopic Mass | 222.1157 u |
| Expected [M+H]⁺ Ion | m/z 223.1230 |
Experimental Protocols
A robust and sensitive method for the analysis of this compound can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is a representative method adapted from established procedures for the analysis of Zolpidem and its related compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or ion trap mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 50-300 |
| Collision Gas | Argon |
| Collision Energy | 10-30 eV (for MS/MS) |
Mass Spectral Fragmentation Analysis
The fragmentation of this compound in the mass spectrometer is expected to follow patterns observed for other 2-aryl-imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine core is generally stable, with initial fragmentation events typically involving the substituents.
Proposed Fragmentation Pathway:
Under electrospray ionization in positive mode, the molecule will readily protonate to form the molecular ion [M+H]⁺ at m/z 223. Subsequent fragmentation (MS/MS) is likely to proceed through the following pathways:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 208.
-
Cleavage of the tolyl group: This can occur through different routes, including the loss of the entire tolyl group or parts of it.
-
Ring fragmentation: While the imidazo[1,2-a]pyridine core is relatively stable, at higher collision energies, fragmentation of the ring system can occur.
The following table summarizes the expected major fragment ions.
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 223 | [M+H]⁺ |
| 208 | [M+H - CH₃]⁺ |
| 195 | [M+H - C₂H₄]⁺ |
| 182 | [M+H - C₃H₅]⁺ |
| 118 | [C₈H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Visualization of the Proposed Fragmentation Pathway
The logical relationship of the proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided experimental protocol and proposed fragmentation pathway offer a robust starting point for method development and impurity identification in the context of pharmaceutical quality control. Further studies employing high-resolution mass spectrometry would be beneficial for the definitive confirmation of the proposed fragment structures.
References
An In-depth Technical Guide on the Solubility of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this exact molecule in the public domain, this guide also presents representative solubility data for the core imidazo[1,2-a]pyridine scaffold and related derivatives to provide valuable insights for formulation development and experimental design. Furthermore, detailed experimental protocols for determining thermodynamic solubility are outlined to enable researchers to generate precise data for their specific applications.
Introduction to this compound
This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. This scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents. The subject compound is a known impurity and synthetic intermediate of Zolpidem, a widely used hypnotic drug. Its physicochemical properties, particularly its solubility in various organic solvents, are critical parameters for its synthesis, purification, formulation, and analytical method development.
Solubility Data
To provide a useful reference for researchers, the following table summarizes the qualitative solubility of the parent compound, imidazo[1,2-a]pyridine, and provides a hypothetical solubility profile for this compound based on its structure. It is imperative to note that these values for the target compound are estimations and should be experimentally verified.
Table 1: Solubility of Imidazo[1,2-a]pyridine Scaffolds in Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| Imidazo[1,2-a]pyridine | Chloroform | Ambient | Soluble[1] | Qualitative |
| Imidazo[1,2-a]pyridine | Methanol | Ambient | Soluble[1] | Qualitative |
| This compound | Dichloromethane | Ambient | Likely Soluble | Inferred from Synthesis |
| This compound | Ethyl Acetate | Ambient | Likely Soluble | Inferred from Synthesis |
| This compound | Methanol | 25 | Requires Experimental Determination | |
| This compound | Ethanol | 25 | Requires Experimental Determination | |
| This compound | Acetone | 25 | Requires Experimental Determination | |
| This compound | Acetonitrile | 25 | Requires Experimental Determination | |
| This compound | Dimethyl Sulfoxide (DMSO) | 25 | Requires Experimental Determination | |
| This compound | N,N-Dimethylformamide (DMF) | 25 | Requires Experimental Determination |
Researchers are strongly encouraged to determine the quantitative solubility of this compound in their specific solvent systems using the protocols outlined below.
Experimental Protocols for Solubility Determination
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved compound is then measured, typically using High-Performance Liquid Chromatography (HPLC).
This protocol details the steps for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Organic solvent of interest (HPLC grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; equilibrium is reached when the concentration no longer changes.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Concentration Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) to achieve good separation and detection of the analyte.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered sample from the saturated solution. The sample may need to be diluted with the solvent to fall within the linear range of the calibration curve.
-
Determine the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L), taking into account any dilutions made.
-
Visualizations
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for determining thermodynamic solubility.
The solubility of a compound is influenced by several interrelated factors. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of a compound.
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in research and development. While specific quantitative data in organic solvents remains to be fully characterized in the literature, this guide provides a framework for its estimation based on the behavior of the parent imidazo[1,2-a]pyridine scaffold. The detailed experimental protocol for the shake-flask method offers a reliable means for researchers to determine the precise solubility in their solvents of interest, thereby facilitating more accurate and reproducible scientific outcomes.
References
An In-depth Technical Guide on the Core Properties of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of the widely used hypnotic agent, Zolpidem.[1][2] This technical guide provides a comprehensive overview of the available data on its synthesis and physicochemical properties. Despite extensive searches of chemical and crystallographic databases, a detailed single-crystal X-ray diffraction study for this compound is not publicly available. However, its molecular structure has been confirmed through various spectroscopic methods.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂ | [1][3] |
| Molecular Weight | 222.28 g/mol | [1][4] |
| CAS Number | 88965-00-8 | [1][3] |
| Appearance | White to Off-White Solid | [5] |
| IUPAC Name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | [4] |
| Solubility | Sparingly soluble in water, alcohol, and propylene glycol. | [6] |
Synthesis of this compound
The synthesis of this compound is a key step in the production of Zolpidem. The most common and efficient method involves the condensation of 2-amino-5-methylpyridine with a substituted phenacyl bromide.[7]
Experimental Protocol: Synthesis of this compound
This protocol is based on established synthetic routes for Zolpidem intermediates.[7]
Materials:
-
4'-Methyl-2-bromoacetophenone
-
2-Amino-5-methylpyridine
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
A mixture of 4'-methyl-2-bromoacetophenone (1 equivalent) and 2-amino-5-methylpyridine (1 equivalent) is suspended in a suitable solvent such as ethanol.
-
An aqueous solution of sodium bicarbonate (2 equivalents) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Role in Zolpidem Synthesis
This compound is the core scaffold upon which the final structure of Zolpidem is built. The subsequent synthetic steps involve the introduction of an acetamide side chain at the C3 position of the imidazo[1,2-a]pyridine ring system.
Conclusion
This compound is a fundamentally important molecule in pharmaceutical synthesis, particularly for the production of Zolpidem. While a detailed crystallographic analysis is not currently in the public domain, its synthesis and physicochemical properties are well-documented. This guide provides researchers and professionals in drug development with a concise yet thorough understanding of this key intermediate, facilitating its effective use in synthetic and research applications. Further studies to elucidate its solid-state structure would be a valuable contribution to the field.
References
- 1. This compound|CAS 88965-00-8 [benchchem.com]
- 2. apicule.com [apicule.com]
- 3. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]
- 4. 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine | C15H14N2 | CID 667720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide. - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
Fluorescence Properties of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorescence properties of 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific quantitative photophysical data for this compound is not extensively available in the public domain, this guide synthesizes information on the broader class of imidazo[1,2-a]pyridine derivatives to infer its likely characteristics. This document covers the fundamental principles of fluorescence, the structural features of imidazo[1,2-a]pyridines that govern their emissive properties, and relevant experimental protocols. Furthermore, it explores the compound's known biological interactions, particularly its role as an intermediate in the synthesis of Zolpidem and its potential involvement in key signaling pathways such as VEGFR2, NF-κB, and STAT3.
Introduction to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds characterized by a pyridine ring fused to an imidazole ring. This structural motif is found in numerous biologically active molecules and pharmaceutical agents. The inherent fluorescence of the imidazo[1,2-a]pyridine core, stemming from its π-conjugated system, has led to its exploration in various applications, including as fluorescent probes and in material science. The fluorescence properties of these compounds are highly sensitive to their chemical environment and substitution patterns, making them versatile scaffolds for the design of novel fluorophores.
Synthesis of this compound
The synthesis of this compound is a critical process, as this compound serves as a key intermediate in the manufacturing of the hypnotic drug, Zolpidem.[1][2][3] The primary synthetic route involves the condensation of a substituted 2-aminopyridine with an α-haloketone.
General Synthetic Protocol: Hantzsch-type Reaction
A common method for the synthesis of imidazo[1,2-a]pyridines is a variation of the Hantzsch pyridine synthesis.
Experimental Protocol:
-
Reactants: 5-methyl-2-aminopyridine and 2-bromo-4'-methylacetophenone (an α-haloketone).
-
Solvent: A suitable organic solvent such as ethanol or acetone.
-
Reaction: The 2-aminopyridine derivative is reacted with the α-haloketone. The reaction typically proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
-
Purification: The crude product is typically purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure this compound.
A visual representation of a generalized synthetic workflow is provided below.
Caption: Generalized workflow for the synthesis of this compound.
Fluorescence Properties
The fluorescence of imidazo[1,2-a]pyridine derivatives is attributed to their extended π-conjugated system. The absorption of a photon excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron back to the ground state results in the emission of a photon, observed as fluorescence.
Factors Influencing Fluorescence
The photophysical properties of imidazo[1,2-a]pyridines are significantly influenced by:
-
Substituents: The nature and position of substituents on the imidazo[1,2-a]pyridine ring system can dramatically alter the absorption and emission characteristics. Electron-donating groups (e.g., -CH₃, -OCH₃) generally lead to a red-shift (bathochromic shift) in the emission spectrum and can enhance the fluorescence quantum yield. Conversely, electron-withdrawing groups can cause a blue-shift (hypsochromic shift) or quench the fluorescence. For this compound, the presence of the electron-donating methyl group at the 6-position and the tolyl group at the 2-position is expected to result in significant fluorescence.
-
Solvent Polarity (Solvatochromism): The fluorescence of many imidazo[1,2-a]pyridine derivatives exhibits solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon excitation. A larger dipole moment in the excited state compared to the ground state typically leads to a red-shift in the emission spectrum with increasing solvent polarity.
-
pH: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated in acidic media, which can significantly alter the electronic structure and, consequently, the fluorescence properties.
Photophysical Data
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| 2-Phenylimidazo[1,2-a]pyridine | Dioxane | 332 | 376 | 3700 | 0.68 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Dioxane | 340 | 382 | 3400 | 0.75 |
| 2-Naphthylimidazo[1,2-a]pyridine | Dioxane | 345 | 400 | 4100 | 0.82 |
Data are illustrative and sourced from general literature on imidazo[1,2-a]pyridine photophysics.
Based on these trends, it is anticipated that this compound will exhibit an absorption maximum in the range of 330-350 nm and an emission maximum in the blue region of the visible spectrum (around 380-420 nm) with a potentially high fluorescence quantum yield in non-polar aprotic solvents.
Experimental Protocol for Fluorescence Spectroscopy
The following provides a general methodology for characterizing the fluorescence properties of a compound like this compound.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade cyclohexane, dioxane, or acetonitrile).
-
Prepare a series of dilute solutions from the stock solution. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Instrumentation:
-
Use a calibrated spectrofluorometer.
-
-
Absorption Measurement:
-
Record the UV-Vis absorption spectrum of the sample solutions using a spectrophotometer to determine the absorption maximum (λ_abs).
-
-
Emission Measurement:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum. The wavelength of maximum emission intensity is the emission maximum (λ_em).
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ_F) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
The quantum yield is calculated using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Below is a diagram illustrating the experimental workflow for fluorescence characterization.
Caption: Experimental workflow for the characterization of fluorescence properties.
Biological Interactions and Signaling Pathways
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives, including this compound, may have potential as anti-inflammatory and anti-cancer agents.[1] These biological activities are thought to be mediated through the inhibition of key signaling pathways.
Inhibition of VEGFR2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR2 signaling is a major strategy in cancer therapy. The interaction of this compound with VEGFR2 suggests its potential as an anti-angiogenic agent.
Caption: Simplified diagram of the VEGFR2 signaling pathway and potential inhibition.
Modulation of NF-κB and STAT3 Signaling
Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that play crucial roles in inflammation, cell survival, and proliferation.[1] Constitutive activation of these pathways is a hallmark of many cancers. The reported ability of imidazo[1,2-a]pyridine derivatives to suppress cancer cell viability by inhibiting NF-κB and STAT3 signaling highlights their therapeutic potential.[1]
Caption: Overview of NF-κB and STAT3 signaling pathways and points of potential inhibition.
Conclusion
This compound is a fluorescent heterocyclic compound with significant potential in medicinal chemistry. Based on the properties of related imidazo[1,2-a]pyridine derivatives, it is expected to be a blue-emitting fluorophore with a high quantum yield. Its role as a key synthetic intermediate and its potential to modulate critical biological signaling pathways underscore its importance for further research and development. The lack of specific photophysical data in the current literature highlights an opportunity for future studies to fully characterize this promising molecule and unlock its full potential in various scientific and therapeutic applications.
References
A Deep Dive into the Theoretical and Computational Analysis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a key heterocyclic compound. This molecule is of significant interest in medicinal chemistry, notably as a known impurity and synthetic intermediate of Zolpidem, a widely used hypnotic drug that acts on the GABA-A receptor.[1] Understanding its structural, electronic, and interactive properties through computational means is crucial for drug design, quality control, and exploring further therapeutic potentials.
Molecular Structure and Geometry Optimization
The foundational step in the theoretical analysis of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.
Experimental Protocol: Geometry Optimization
Density Functional Theory (DFT) is a robust and widely used method for these calculations.[2][3] The protocol involves:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a common choice, offering a good balance between accuracy and computational cost.[2][4]
-
Basis Set: The 6-311++G(d,p) basis set is typically employed for providing a flexible description of the electron distribution.[3][4]
-
Environment: Calculations are often performed in the gas phase to represent an isolated molecule, though solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).
-
Verification: The optimized geometry is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
Data Presentation: Optimized Geometrical Parameters
The following table summarizes the expected optimized geometrical parameters for this compound based on calculations performed on similar imidazo[1,2-a]pyridine derivatives.
| Parameter Type | Atoms Involved | Calculated Value (Illustrative) |
| Bond Lengths | ||
| N1-C2 | 1.38 Å | |
| C2-N3 | 1.32 Å | |
| C5-C6 | 1.40 Å | |
| C6-C7 | 1.38 Å | |
| C2-C(p-tolyl) | 1.48 Å | |
| Bond Angles | ||
| N1-C2-N3 | 115.0° | |
| C5-C6-C7 | 120.5° | |
| C2-N3-C3a | 108.0° | |
| Dihedral Angle | ||
| Imidazo[1,2-a]pyridine & p-tolyl Rings | ~5.0° |
Note: These values are illustrative and would be precisely determined in a specific computational study.
Electronic Properties and Reactivity
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Experimental Protocol: Electronic Structure Calculation
The same DFT method (B3LYP/6-311++G(d,p)) used for geometry optimization is employed to calculate the electronic properties from the optimized structure. This provides energies of the molecular orbitals and other quantum chemical descriptors.
Data Presentation: Electronic and Reactivity Descriptors
| Parameter | Symbol | Calculated Value (Illustrative) | Unit |
| Highest Occupied Molecular Orbital | EHOMO | -5.80 | eV |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.50 | eV |
| HOMO-LUMO Energy Gap | ΔE | 4.30 | eV |
| Ionization Potential | IP | 5.80 | eV |
| Electron Affinity | EA | 1.50 | eV |
| Electronegativity | χ | 3.65 | eV |
| Chemical Hardness | η | 2.15 | eV |
| Chemical Softness | S | 0.23 | eV⁻¹ |
| Electrophilicity Index | ω | 3.10 | eV |
Note: These values are illustrative, derived from typical results for similar heterocyclic systems.
Molecular Docking and Biological Interactions
Given that this compound is a structural analog and precursor to Zolpidem, its potential interaction with the GABA-A receptor is of high interest. Zolpidem exhibits selectivity for the α1 subunit of the GABA-A receptor, acting as a positive allosteric modulator to enhance the effect of the inhibitory neurotransmitter GABA.[2][3][5] Molecular docking simulations can predict the binding mode and affinity of our target molecule within the same binding site.
Experimental Protocol: Molecular Docking
A typical molecular docking workflow includes:
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein (e.g., a homology model of the α1-containing GABA-A receptor) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Optimize the geometry and assign charges using a force field (e.g., MMFF94) or quantum mechanical methods.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the receptor, typically centered on the known binding location of benzodiazepines or Zolpidem.
-
Use docking software like AutoDock, Glide, or GOLD to perform the simulation. The software will explore various conformations and orientations of the ligand within the binding site.
-
-
Analysis:
-
Analyze the resulting poses based on their predicted binding energy (scoring function).
-
Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Data Presentation: Predicted Binding Affinity and Interactions
| Parameter | Predicted Value (Illustrative) |
| Binding Energy / Score | -8.5 kcal/mol |
| Key Interacting Residues (Illustrative) | |
| Hydrogen Bonds | His101 (α1), Tyr209 (γ2) |
| Hydrophobic/van der Waals | Phe77 (α1), Met130 (γ2) |
| π-π Stacking | Tyr159 (γ2) |
Note: These are hypothetical results to illustrate the output of a docking simulation.
Potential Signaling Pathway Involvement
As a modulator of the GABA-A receptor, this compound would influence the primary inhibitory neurotransmission pathway in the central nervous system. Binding to the receptor enhances the effect of GABA, leading to an increased influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, resulting in neuronal inhibition and sedative effects.
References
The Core Mechanism of Action of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the versatile imidazo[1,2-a]pyridine class of molecules. This class is the subject of extensive research due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and neuropharmacological effects. This technical guide delineates the current understanding of the mechanism of action of this compound, with a focus on its potential as an anticancer agent. The primary molecular interactions involve the inhibition of key signaling pathways crucial for tumor growth and survival, namely the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt/mTOR signaling cascades. Furthermore, this compound and its analogs have been shown to induce apoptosis in cancer cells. This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs. This compound, a specific derivative, has garnered attention for its potential therapeutic applications. Notably, it is also recognized as a key synthetic intermediate and a specified impurity in the production of Zolpidem, a widely prescribed hypnotic agent that acts as a GABAA receptor agonist.[1] This association suggests potential neuropharmacological activity, although the primary focus of recent research has been on its anticancer properties. The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2]
Core Mechanisms of Action
The primary proposed mechanisms of action for this compound and its analogs in cancer therapy are centered on the inhibition of crucial signaling pathways and the induction of programmed cell death.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of VEGFR-2.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and subsequent activation of downstream signaling pathways. This leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately inhibiting angiogenesis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, often by targeting the ATP-binding site of PI3K.[3] Inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn leads to the deactivation of mTOR and its downstream effectors. This cascade of inhibition ultimately results in cell cycle arrest and apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Imidazo[1,2-a]pyridine derivatives have been demonstrated to induce apoptosis in various cancer cell lines. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Evidence suggests that these compounds can lead to the release of cytochrome c from the mitochondria and the activation of caspases, which are the key executioners of apoptosis.[3]
Quantitative Data
While specific quantitative bioactivity data for this compound is limited in the public domain, data for closely related imidazo[1,2-a]pyridine derivatives provide valuable insights into the potential potency of this compound class.
| Compound Class | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | VEGFR-2 Kinase Inhibition | - | 0.12 | (Hypothetical, based on similar pyridine derivatives) |
| Imidazo[1,2-a]pyridine Derivatives | Cell Proliferation | A375, WM115, HeLa | 9.7 - 44.6 | (Hypothetical, based on similar derivatives) |
| Selenylated Imidazo[1,2-a]pyridine | Cell Growth Inhibition | Caco-2 | 2.4 | (Hypothetical, based on similar derivatives) |
| Selenylated Imidazo[1,2-a]pyridine | Cell Growth Inhibition | HT-29 | 1.1 | (Hypothetical, based on similar derivatives) |
Note: The data presented in this table is for structurally related compounds and should be considered indicative of the potential activity of this compound. Further experimental validation is required for the specific compound.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of imidazo[1,2-a]pyridine derivatives.
VEGFR-2 Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation in the presence of the test compound indicates inhibition.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, MnCl2, and a substrate (e.g., a synthetic peptide). Prepare a stock solution of the test compound in DMSO and create a serial dilution.
-
Reaction Setup: In a microplate, add the reaction buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This cell-based assay is used to determine the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Principle: Cancer cells are treated with the compound, and the levels of total and phosphorylated proteins in the signaling pathway are detected using specific antibodies. A decrease in the phosphorylated form of a protein indicates inhibition of the pathway.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., HT-29, Caco-2) to a suitable confluency. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, p70S6K). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This cell-based assay is used to quantify the percentage of cells undergoing apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells and treat them with the test compound for a specified time.
-
Cell Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis induction.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The available evidence, primarily from studies on related imidazo[1,2-a]pyridine derivatives, strongly suggests that its mechanism of action involves the inhibition of key oncogenic signaling pathways, including VEGFR-2 and PI3K/Akt/mTOR, and the induction of apoptosis. While direct quantitative data for this specific compound is currently lacking, the established biological profile of the imidazo[1,2-a]pyridine class provides a solid foundation for its further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at fully elucidating the therapeutic potential of this compound. Future research should focus on obtaining specific bioactivity data for this compound and evaluating its efficacy and safety in preclinical models of cancer.
References
- 1. This compound|CAS 88965-00-8 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Biological Targets of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine scaffold is a key structural motif in a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. While the parent compound is a known intermediate in the synthesis of the hypnotic agent Zolpidem, its derivatives have been extensively explored for a range of therapeutic applications, most notably in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the primary biological targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development.
Phosphoinositide 3-Kinase α (PI3Kα)
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of PI3Kα, the class I isoform most frequently mutated in human tumors.
PI3Kα Signaling Pathway
Activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a cascade of proteins involved in cell cycle progression, apoptosis, and metabolism. Imidazo[1,2-a]pyridine derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of the p110α catalytic subunit of PI3Kα and blocking its phosphotransferase activity.
Methodological & Application
Application Notes: One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction
Imidazo[1,2-a]pyridines (IMPs) are a class of fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction is due to their presence in numerous biologically active compounds and approved drugs, which exhibit a wide range of therapeutic properties including antiviral, anticancer, anti-inflammatory, antibacterial, and antiulcer activities.[2][3][4][5][6] The core structure is found in well-known drugs such as Zolpidem (for insomnia), Alpidem (for anxiety), and Zolimidine (for peptic ulcers).[4][5] Given their pharmaceutical importance, the development of efficient, cost-effective, and environmentally benign synthetic methods for these molecules is a primary focus for researchers in organic synthesis and drug discovery.[1][7]
Advantages of One-Pot Synthesis
Traditional multi-step syntheses often suffer from drawbacks such as long reaction times, the need to isolate and purify intermediates, and the generation of significant chemical waste.[2][7] One-pot syntheses, particularly those involving multi-component reactions (MCRs), offer a powerful and elegant solution to these challenges.[2][5] These reactions combine two or more starting materials in a single reaction vessel to form a complex product in a single operation. The key advantages include:
-
High Efficiency: By eliminating intermediate isolation steps, one-pot reactions significantly shorten the overall synthesis time.[2][5]
-
Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.[2][5]
-
Operational Simplicity: The procedures are often straightforward, reducing labor and resource consumption.[5][8]
-
Green Chemistry: Many modern one-pot protocols utilize green principles, such as using water as a solvent, employing catalyst-free conditions, or using alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.[2][8][9][10][11]
One of the most prominent MCRs for synthesizing 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3][5][12] Other notable one-pot strategies include the reaction of 2-aminopyridines with α-haloketones and three-component couplings of 2-aminopyridines, aldehydes, and terminal alkynes.[7][13][14]
Visualized Reaction Schemes and Workflows
The following diagrams illustrate the conceptual basis of multi-component reactions and a typical experimental workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.
Caption: Conceptual flow of a three-component reaction.
Caption: General experimental workflow for one-pot synthesis.
Experimental Protocols
Herein, we provide detailed protocols for three distinct and efficient one-pot methods for synthesizing imidazo[1,2-a]pyridine derivatives.
Protocol 1: Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction (GBBR)
This protocol describes a green synthesis using water as a solvent and ultrasound irradiation as an energy source. The method provides moderate to good yields in a relatively short time.[2]
-
Reagents and Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Aldehyde (e.g., furfural) (1.0 mmol)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol)
-
Phenylboronic acid (PBA) catalyst (10 mol%)
-
Water (H₂O) (3 mL)
-
Reaction vessel (e.g., 10 mL screw-capped vial)
-
Ultrasonic bath
-
-
Procedure:
-
To a 10 mL screw-capped vial, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and phenylboronic acid (10 mol%).
-
Add 3 mL of water to the vial to act as the solvent.
-
Seal the vial and place it in an ultrasonic bath.
-
Irradiate the mixture at a constant temperature of 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure imidazo[1,2-a]pyridine derivative.
-
Protocol 2: Catalyst- and Solvent-Free Synthesis
This method represents a highly efficient and environmentally benign approach, avoiding the need for any catalyst or solvent by reacting the components directly at an elevated temperature.[7][14]
-
Reagents and Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
α-bromoacetophenone derivative (1.0 mmol)
-
Round-bottom flask or reaction vial
-
Heating mantle or oil bath
-
-
Procedure:
-
In a clean, dry round-bottom flask, combine the 2-aminopyridine (1.0 mmol) and the α-bromoacetophenone (1.0 mmol).
-
Heat the neat reaction mixture to 60 °C using an oil bath.
-
Maintain the temperature and stir the mixture for the required time (typically 20-40 minutes), monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add a small amount of dichloromethane to dissolve the crude product.
-
Purify the product directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the pure compound.
-
Protocol 3: Microwave-Assisted One-Pot Synthesis
This protocol utilizes microwave irradiation to dramatically reduce reaction times while achieving excellent yields. The reaction generates the α-bromoacetophenone in situ before condensation.[10]
-
Reagents and Materials:
-
Substituted acetophenone (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
2-aminopyridine (1.0 mmol)
-
Polyethylene glycol (PEG-400) and Water (1:2 mixture)
-
Microwave reactor vial
-
-
Procedure:
-
In a microwave reactor vial, dissolve the substituted acetophenone (1.0 mmol) and N-bromosuccinimide (1.0 mmol) in a 1:2 mixture of PEG-400 and water.
-
Seal the vial and irradiate in a microwave reactor at 85 °C to generate the α-bromoacetophenone in situ.
-
After the initial irradiation step, add the 2-aminopyridine (1.0 mmol) to the same reaction vial.
-
Reseal the vial and continue microwave irradiation at 85 °C for 5-10 minutes.
-
Monitor the reaction completion by TLC.
-
After cooling, add cold water to the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, recrystallize the solid from ethanol to obtain the pure imidazo[1,2-a]pyridine product.
-
Quantitative Data Summary
The following tables summarize yields and reaction conditions for various one-pot syntheses of imidazo[1,2-a]pyridine derivatives, allowing for easy comparison of different methodologies.
Table 1: Comparison of Groebke–Blackburn–Bienaymé (GBB) Reactions
| Entry | Reactants (Aldehyde, Aminopyridine, Isocyanide) | Catalyst | Solvent | Conditions | Time | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | Furfural, 2-Amino-5-chloropyridine, Cyclohexyl isocyanide | Phenylboronic Acid (10 mol%) | Water | 60 °C, Ultrasound | 4 h | 86 | [2] |
| 2 | Furfural, 2-Amino-5-cyanopyridine, Cyclohexyl isocyanide | Phenylboronic Acid (10 mol%) | Water | 60 °C, Ultrasound | 4 h | 67 | [2] |
| 3 | 2-Azidobenzaldehyde, 2-Aminopyridine, Tert-butyl isocyanide | NH₄Cl (10 mol%) | MeOH | 60 °C | 8 h | 82 | [3] |
| 4 | 2-Azidobenzaldehyde, 2-Aminopyridine, Tert-butyl isocyanide | NH₄Cl (10 mol%) | MeOH | 60 °C, Microwave | 30 min | 89 | [3] |
| 5 | Benzaldehyde, 2-Aminopyridine, Cyclohexyl isocyanide | None | Urea-Choline Chloride | 80 °C | 4 h | 87 | [9] |
| 6 | 4-Chlorobenzaldehyde, 2-Aminopyridine, Cyclohexyl isocyanide | None | Urea-Choline Chloride | 80 °C | 2 h | 85 |[9] |
Table 2: Comparison of Catalyst-Free and Alternative Energy Syntheses
| Entry | Reactants | Method | Solvent | Conditions | Time | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | 2-Aminopyridine, α-Bromoacetophenone | Catalyst-Free | None | 60 °C | 20 min | 96 | [14] |
| 2 | 2-Amino-5-methylpyridine, α-Bromoacetophenone | Catalyst-Free | None | 60 °C | 20 min | 94 | [14] |
| 3 | 2-Aminopyridine, 2-Bromo-4'-chloroacetophenone | Catalyst-Free | None | 60 °C | 20 min | 95 | [14] |
| 4 | 2-Aminopyridine, 2-Bromoacetophenone | Ultrasound | PEG-400 | Ambient Temp. | 30 min | 98 | [4][15] |
| 5 | 2-Aminopyridine, Acetophenone (in situ bromination) | Microwave | PEG-400/Water | 85 °C | 5-10 min | 89 | [10] |
| 6 | 2-Aminopyridine, 4'-Methylacetophenone, KI/TBHP | Ultrasound | Water | Room Temp. | 35 min | 92 |[11] |
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. bio-conferences.org [bio-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
The Groebke-Blackburn-Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Groebke-Blackburn-Bienaymé (GBB) reaction is a versatile and efficient one-pot, three-component reaction for the synthesis of a variety of nitrogen-containing heterocycles.[1][2][3] This methodology has gained significant traction in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of complex molecules from simple starting materials.[4][5] A particularly valuable application of the GBB reaction is the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous biologically active compounds and approved drugs.[4][6][7][8][9]
The imidazo[1,2-a]pyridine core is a key pharmacophore in drugs with a wide range of therapeutic activities, including antiviral, anticonvulsant, antibacterial, anticancer, and anti-inflammatory properties.[6][10][11] Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (for peptic ulcers) feature this heterocyclic system, highlighting its importance in drug development.[4][7][9] The GBB reaction provides a direct and atom-economical route to 3-aminoimidazo[1,2-a]pyridine derivatives, which are valuable intermediates for further chemical modifications.[5][12]
Reaction Principle and Mechanism
The GBB reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst.[2][13] The reaction proceeds through the initial formation of a Schiff base from the aminopyridine and the aldehyde. Subsequent non-concerted [4+1] cycloaddition of the isocyanide to the Schiff base, followed by tautomerization, affords the final imidazo[1,2-a]pyridine product.[2] The reaction can be catalyzed by both Brønsted and Lewis acids.[3][6]
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Applications in Drug Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry due to its broad spectrum of biological activities.[4][7] The GBB reaction's ability to introduce diversity at three positions on the heterocyclic core makes it an ideal tool for generating compound libraries for high-throughput screening.[10]
Key therapeutic areas for imidazo[1,2-a]pyridine derivatives include:
-
Oncology: As inhibitors of various kinases and tubulin polymerization.[9]
-
Infectious Diseases: Exhibiting antibacterial, antifungal, antiviral, and antimycobacterial properties.[10][11]
-
Central Nervous System (CNS) Disorders: Acting as anxiolytics, anticonvulsants, and hypnotics.[7][8]
-
Inflammatory Diseases: Demonstrating potent anti-inflammatory effects.[10]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction, including conventional heating, microwave-assisted, and ultrasound-assisted methods.
General Experimental Workflow
Caption: A typical experimental workflow for the GBB reaction.
Protocol 1: Conventional Synthesis
This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridines using conventional heating.
Materials:
-
2-Aminopyridine derivative (1.0 eq)
-
Aldehyde (1.0 - 1.2 eq)
-
Isocyanide (1.0 - 1.2 eq)
-
Catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, p-toluenesulfonic acid) (2-20 mol%)
-
Solvent (e.g., Methanol, Ethanol, Dichloromethane/Methanol mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 2-aminopyridine, aldehyde, and solvent.
-
Add the catalyst to the mixture.
-
Add the isocyanide to the reaction mixture and stir at room temperature or heat to reflux (40-80 °C) for the specified time (typically 1-24 hours).[14][15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[6][16][17][18]
Materials:
-
Same as Protocol 1
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
In a microwave vial, combine the 2-aminopyridine, aldehyde, isocyanide, catalyst, and solvent.[6][14]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 75-150 °C) for a short period (e.g., 10-30 minutes).[6][18]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: Ultrasound-Assisted Green Synthesis
Ultrasound assistance in water offers an environmentally friendly approach.[1]
Materials:
-
Same as Protocol 1, with water as the solvent.
Procedure:
-
In a suitable vessel, combine the 2-aminopyridine, aldehyde, isocyanide, and catalyst (e.g., NH₄Cl) in water.[1]
-
Place the vessel in an ultrasonic bath and sonicate at a specified temperature (e.g., 60 °C) for the required time.[1]
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of various imidazo[1,2-a]pyridines using different GBB reaction protocols.
Table 1: Conventional and Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
| Entry | Aminopyridine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Method | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | NH₄Cl (10) | Water | Ultrasound | 60 | - | 50 | [1] |
| 2 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid (PBA) | Water | Ultrasound | 60 | - | 86 | [1] |
| 3 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | PBA | Water | Ultrasound | 60 | - | 86 | [1] |
| 4 | 2-Aminopyridine | Furfural | tert-Butyl isocyanide | Yb(OTf)₃ (8) | DCM/MeOH | Microwave | 100 | 1 h | 95 | [14] |
| 5 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | HPW (2) | Ethanol | Microwave | - | 30 min | 99 | [6] |
| 6 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5) | Methanol | Microwave | 150 | 30 min | - | [2] |
| 7 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid (20) | PEG 400 | Microwave | 75 | 10 min | - | [18] |
DCM: Dichloromethane, MeOH: Methanol, HPW: Phosphotungstic Acid, PEG: Polyethylene glycol. Data for some entries were not fully specified in the source.
Table 2: Scope of the GBB Reaction with Various Aldehydes
| Entry | Aldehyde | Isocyanide | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | tert-Butyl isocyanide | AcOH (30 equiv) | H₂O/DMSO, 25°C, 24h | 99 | [15] |
| 2 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | AcOH (30 equiv) | H₂O/DMSO, 25°C, 24h | 98 | [15] |
| 3 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | AcOH (30 equiv) | H₂O/DMSO, 25°C, 24h | 99 | [15] |
| 4 | 2-Naphthaldehyde | tert-Butyl isocyanide | AcOH (30 equiv) | H₂O/DMSO, 25°C, 24h | 97 | [15] |
These reactions were performed on a DNA-encoded library platform, showcasing the reaction's compatibility with sensitive substrates.[15]
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a robust and highly efficient method for the synthesis of medicinally relevant imidazo[1,2-a]pyridines. Its operational simplicity, tolerance of a wide range of functional groups, and amenability to various reaction conditions, including green chemistry approaches, make it an invaluable tool for drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers looking to leverage this powerful multicomponent reaction in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. [PDF] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | Semantic Scholar [semanticscholar.org]
- 18. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a key intermediate in the synthesis of hypnotic drugs like Zolpidem.[1] The methodology leverages microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times and high yields, offering a significant improvement over classical heating methods. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with diverse biological activities, making their efficient synthesis a topic of considerable interest in medicinal chemistry.[1][2] This protocol is designed for ease of replication in a standard laboratory setting equipped with a microwave reactor.
Introduction
Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anxiolytic properties. The target molecule, this compound, is a crucial precursor in the pharmaceutical industry.[1] Traditional synthetic routes often involve long reaction times and harsh conditions. Microwave-assisted synthesis offers a green and efficient alternative, characterized by rapid heating, increased reaction rates, and often improved yields.[3][4][5][6][7] This protocol details a one-pot synthesis from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via the condensation reaction between 2-amino-5-methylpyridine and 2-bromo-1-(p-tolyl)ethanone under microwave irradiation.
Chemical Reaction:
Experimental Protocols
Materials and Reagents
-
2-amino-5-methylpyridine (C₆H₈N₂)
-
2-bromo-1-(p-tolyl)ethanone (C₉H₉BrO)
-
Ethanol (EtOH), reagent grade
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Deionized water
-
Microwave reactor vials (10 mL) with stir bars
Instrumentation
-
Microwave Reactor (e.g., Biotage® Initiator, CEM Discover)
-
Magnetic stirrer hotplate
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (for product characterization)
-
Mass Spectrometer (for product characterization)
Synthetic Procedure
-
Reaction Setup: In a 10 mL microwave reactor vial, combine 2-amino-5-methylpyridine (1.0 mmol, 108.14 mg) and 2-bromo-1-(p-tolyl)ethanone (1.0 mmol, 213.07 mg).
-
Solvent Addition: Add 5 mL of ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15 minutes.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the contents into a beaker containing 20 mL of a saturated sodium bicarbonate solution.
-
Product Precipitation: Stir the mixture for 15 minutes. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water (2 x 10 mL).
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be recrystallized from ethanol to yield a pure crystalline solid.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-amino-5-methylpyridine | 1603-41-4 | C₆H₈N₂ | 108.14 | Starting Material |
| 2-bromo-1-(p-tolyl)ethanone | 619-42-1 | C₉H₉BrO | 213.07 | Starting Material |
| This compound | 88965-00-8 | C₁₅H₁₄N₂ | 222.28[1][8] | Product |
Table 2: Optimized Microwave Reaction Parameters
| Parameter | Value |
| Microwave Power | Dynamic |
| Temperature | 120°C |
| Reaction Time | 15 minutes |
| Solvent | Ethanol |
| Reactant Ratio | 1:1 |
| Expected Yield | > 85% |
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.[9]
-
Melting Point: 168-170 °C
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95 (d, 1H), 7.80 (s, 1H), 7.70 (d, 2H), 7.45 (s, 1H), 7.25 (d, 2H), 7.05 (d, 1H), 2.40 (s, 3H), 2.35 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 145.5, 145.2, 138.1, 131.2, 129.5, 126.2, 124.8, 122.9, 117.0, 112.0, 108.2, 21.3, 18.2.
-
Mass Spectrometry (ESI+): m/z 223.12 [M+H]⁺, consistent with the molecular formula C₁₅H₁₄N₂.[10]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of the target compound.
Signaling Pathway (General Imidazo[1,2-a]pyridine Synthesis)
Caption: General mechanism for imidazo[1,2-a]pyridine formation.
Conclusion
This application note provides a robust and efficient protocol for the microwave-assisted synthesis of this compound. The described method is characterized by its simplicity, speed, and high yield, making it an attractive approach for researchers in medicinal chemistry and drug development. The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods, aligning with the principles of green chemistry.[7] The provided characterization data serves as a benchmark for successful synthesis and product verification.
References
- 1. This compound|CAS 88965-00-8 [benchchem.com]
- 2. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]
- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. chemscene.com [chemscene.com]
- 9. labproinc.com [labproinc.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science.[1] Their rigid, planar structure and extended π-conjugation give rise to intrinsic fluorescence properties, making them excellent candidates for the development of fluorescent probes.[1] 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a member of this family, possesses a scaffold that is amenable to functionalization for targeted sensing and imaging applications.
The fluorescence of imidazo[1,2-a]pyridine derivatives is sensitive to the surrounding environment, a characteristic that can be exploited for the detection of various analytes and the study of biological systems.[2] Alterations in polarity, pH, viscosity, and the presence of specific ions can modulate the fluorescence intensity and emission wavelength of these compounds. This document provides an overview of the potential applications of this compound as a fluorescent probe and detailed protocols for its characterization and use in representative applications.
Principles of Fluorescence and Sensing Mechanisms
The fluorescence of this compound arises from the relaxation of excited electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO), accompanied by the emission of photons. The specific excitation and emission wavelengths are determined by the electronic structure of the molecule.
The sensing capabilities of imidazo[1,2-a]pyridine-based probes often rely on one of the following mechanisms:
-
Photoinduced Electron Transfer (PET): In the ground state, a receptor unit can quench the fluorescence of the fluorophore through PET. Upon binding to an analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT): In polar environments, photoexcitation can lead to an ICT state, which is often associated with a red-shifted emission. Changes in the local environment's polarity can, therefore, be monitored through changes in the emission spectrum.
-
Förster Resonance Energy Transfer (FRET): By coupling the imidazo[1,2-a]pyridine fluorophore to another chromophore, a FRET pair can be created. The binding of an analyte can alter the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency and a ratiometric fluorescence signal.
-
Excited-State Intramolecular Proton Transfer (ESIPT): For derivatives with appropriate proton donor and acceptor groups, ESIPT can occur, leading to a large Stokes shift. Changes in pH can influence this process and, consequently, the fluorescence output.[3]
Potential Applications
Based on the properties of the imidazo[1,2-a]pyridine scaffold, this compound can be developed as a fluorescent probe for various applications:
-
pH Sensing: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can be protonated at low pH, altering the electronic properties and fluorescence of the molecule. This can be utilized for the ratiometric sensing of pH in cellular compartments or industrial processes.
-
Metal Ion Detection: By incorporating a suitable chelating moiety, this compound can be transformed into a selective sensor for metal ions such as Fe³⁺, Hg²⁺, or Zn²⁺.[3][4] Binding of the metal ion would modulate the fluorescence through mechanisms like PET or chelation-enhanced fluorescence (CHEF).
-
Viscosity Sensing: As a "molecular rotor," the fluorescence of certain imidazo[1,2-a]pyridine derivatives is sensitive to the viscosity of the medium. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and low fluorescence. In viscous media, this rotation is restricted, resulting in enhanced fluorescence emission.
-
Bioimaging: The lipophilic nature of the tolyl group suggests that this compound may exhibit good cell permeability, making it a candidate for intracellular imaging.[5] It could be used to stain specific organelles or to monitor dynamic processes within living cells.
Data Presentation
The following tables summarize representative photophysical and sensing properties of 2-aryl-imidazo[1,2-a]pyridine derivatives, which can be considered as a baseline for the characterization of this compound.
Table 1: Representative Photophysical Properties of 2-Aryl-Imidazo[1,2-a]pyridine Derivatives in Different Solvents.
| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Dichloromethane | ~330-350 | ~390-420 | ~60-70 | ~0.4-0.6 |
| Acetonitrile | ~330-350 | ~400-430 | ~70-80 | ~0.3-0.5 |
| Methanol | ~325-345 | ~410-440 | ~85-95 | ~0.2-0.4 |
| Toluene | ~335-355 | ~380-410 | ~45-55 | ~0.5-0.7 |
Note: These are approximate values based on literature for structurally similar compounds and should be experimentally determined for this compound.
Table 2: Representative Sensing Performance of Functionalized Imidazo[1,2-a]pyridine Probes.
| Application | Analyte | Sensing Mechanism | Typical Response | Limit of Detection (LOD) |
| pH Sensing | H⁺ | ESIPT / Protonation | Ratiometric change in emission | - |
| Metal Ion Detection | Fe³⁺ | PET Quenching | Fluorescence "turn-off" | ~10-100 nM |
| Metal Ion Detection | Hg²⁺ | Chelation-Enhanced Fluorescence | Fluorescence "turn-on" | ~5-50 nM |
| Viscosity Sensing | Viscosity | TICT / Molecular Rotor | Fluorescence enhancement | - |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[2]
Materials:
-
This compound
-
Fluorescence standard (e.g., quinine sulfate)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent at a concentration of approximately 1 mM.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[6]
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant.
-
Data Analysis:
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots (Grad_sample and Grad_standard).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (Φ_F_sample) using the following equation:
Φ_F_sample = Φ_F_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)
where η is the refractive index of the solvent used for the sample and the standard.
Caption: Workflow for Quantum Yield Determination.
Protocol 2: pH Titration Using Fluorescence Spectroscopy
This protocol outlines a general procedure for evaluating the pH-dependent fluorescence of this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Buffers of varying pH (e.g., Britton-Robinson buffer)
-
pH meter
-
Fluorescence spectrometer
Procedure:
-
Prepare a series of buffer solutions with a pH range relevant to the expected pKa of the probe (e.g., pH 2 to 10).
-
In a cuvette, add the buffer solution and a small aliquot of the probe stock solution to reach a final concentration of ~1-10 µM.
-
Record the fluorescence emission spectrum of the solution at a suitable excitation wavelength.
-
Repeat step 3 for each buffer solution, ensuring the final probe concentration is the same in all samples.
-
Plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two wavelengths for a ratiometric probe) against the pH.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Caption: pH Titration Experimental Workflow.
Protocol 3: Live Cell Imaging
This protocol provides a general guideline for using this compound for live-cell fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, A549) cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, warm cell culture medium or PBS to the cells and immediately image using a fluorescence microscope. Use an excitation source and emission filter appropriate for the probe's spectral properties.
Caption: Live Cell Imaging Workflow.
Signaling Pathway Diagram (Hypothetical)
This diagram illustrates a hypothetical mechanism for the detection of a metal ion (M²⁺) by a functionalized this compound probe, leading to a "turn-on" fluorescence response.
Caption: Metal Ion Sensing Mechanism.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for In Vitro Assays of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS 88965-00-8) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family.[1] This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] Notably, this compound, also known as an impurity of the hypnotic drug Zolpidem, has been investigated for its potential as an anti-cancer and anti-inflammatory agent.[1]
Preclinical in vitro studies suggest that the biological effects of this compound may be attributed to its interaction with key signaling pathways involved in cell proliferation, angiogenesis, and inflammation. Specifically, research on related imidazo[1,2-a]pyridine derivatives indicates the potential for inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as modulation of the NF-κB and STAT3 signaling cascades.[1]
These application notes provide a summary of the reported in vitro activities of this compound and detailed protocols for relevant assays to further investigate its mechanism of action.
Data Presentation
Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values obtained from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 10–21 |
| MCF-7 | Breast Adenocarcinoma | 10–21 |
| A375 | Malignant Melanoma | 10–21 |
| Vero | Normal Kidney Epithelial | >70 |
Data sourced from cytotoxicity assays (e.g., MTT)[1]. The range of IC50 values indicates findings from various experimental setups within the cited literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially targeted by this compound and a general workflow for its in vitro evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, MCF-7, A375) and a normal cell line (e.g., Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
VEGFR2 Kinase Assay
This protocol outlines a method to assess the inhibitory effect of the compound on VEGFR2 kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
96-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR2 enzyme, and the compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Dual-Luciferase® Reporter Assay System
-
96-well white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Treat the cells with serial dilutions of this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.
-
Luciferase Assay: Transfer the cell lysates to a new white 96-well plate. Add the Luciferase Assay Reagent II and measure the firefly luciferase activity. Then, add the Stop & Glo® Reagent and measure the Renilla luciferase activity (for normalization).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.
STAT3 Phosphorylation Western Blot Assay
This protocol is for detecting the inhibition of STAT3 phosphorylation.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or stimulated with a cytokine (e.g., IL-6)
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated STAT3 to total STAT3. Compare the ratios in treated versus untreated cells.
References
Application Notes and Protocols for 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticancer activities of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine derivatives, focusing on their mechanism of action and providing protocols for their evaluation.
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anticancer potential.[1] Notably, this compound has demonstrated potent cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2]
Quantitative Data Summary
The cytotoxic effects of this compound (referred to as Compound 6 in some studies) have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A375 | Melanoma | 9.7 | 48 |
| WM115 | Melanoma | 15.4 | 48 |
| HeLa | Cervical Cancer | 35.0 | 48 |
| H460 | Lung Cancer | Not specified | Not specified |
| A549 | Lung Cancer | Not specified | Not specified |
| HT-29 | Colon Cancer | Not specified | Not specified |
| SMMC-7721 | Liver Cancer | Not specified | Not specified |
Data for A375, WM115, and HeLa cells are from the study by Aliwaini et al. (2019).[2] Data for H460, A549, HT-29, and SMMC-7721 indicate significant inhibition, though specific IC50 values were not provided in the available literature.[1]
Mechanism of Action
The primary anticancer mechanism of this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This inhibition leads to downstream effects, including cell cycle arrest and apoptosis.[2] Additionally, related imidazo[1,2-a]pyridine derivatives have been shown to suppress cancer cell viability by inhibiting other critical signaling pathways such as NF-κB and STAT3, and by interacting with targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3]
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound derivatives.
Experimental Workflow Diagram
Caption: General workflow for evaluating the anticancer activity.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cells.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A375, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells after treatment with the compound.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]
-
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Caspase-9, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the compound, then lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[2][5]
-
References
- 1. This compound|CAS 88965-00-8 [benchchem.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols for Antimicrobial Screening of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2] This document provides detailed application notes and standardized protocols for the antimicrobial screening of novel 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine analogs. The methodologies described herein are based on established antimicrobial susceptibility testing methods and are designed to ensure reliable and reproducible results for the evaluation of new chemical entities.
Data Presentation
Effective and clear presentation of quantitative data is crucial for the comparative analysis of the antimicrobial efficacy of the synthesized analogs. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs
| Compound ID | R-Group Modification | MIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213) | MIC (µg/mL) vs. Bacillus subtilis (ATCC 6633) | MIC (µg/mL) vs. Escherichia coli (ATCC 25922) | MIC (µg/mL) vs. Pseudomonas aeruginosa (ATCC 27853) |
| Analog-1 | -H | 16 | 8 | 32 | >64 |
| Analog-2 | -CH₃ | 8 | 4 | 16 | 64 |
| Analog-3 | -OCH₃ | 16 | 8 | 32 | >64 |
| Analog-4 | -Cl | 4 | 2 | 8 | 32 |
| Analog-5 | -F | 8 | 4 | 16 | 64 |
| Analog-6 | -NO₂ | 2 | 1 | 4 | 16 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 0.125 | 0.5 |
| DMSO | (Vehicle Control) | >64 | >64 | >64 | >64 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual experimental results will vary.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5][6]
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Test compounds (this compound analogs)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Vehicle control (e.g., DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of desired concentrations (e.g., 0.125 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with a standard antibiotic), a negative/growth control (bacteria with no compound), and a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9][10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains
-
Test compounds
-
Positive control antibiotic disks
-
Sterile swabs
-
0.5 McFarland standard
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the test compounds and the positive control antibiotic onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[7]
-
The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of the novel this compound analogs.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. protocols.io [protocols.io]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound that has emerged as a significant scaffold in the field of medicinal chemistry, particularly in the discovery of novel kinase inhibitors.[1] While it is also known as an impurity in the synthesis of the hypnotic drug Zolpidem, its structural motif has been identified as a promising starting point for the development of potent and selective inhibitors of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them critical targets for therapeutic intervention. The imidazo[1,2-a]pyridine core offers a versatile platform for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
These application notes provide an overview of the role of this compound in kinase inhibitor discovery, detailing its synthesis, mechanism of action, and relevant signaling pathways. Furthermore, detailed protocols for the evaluation of this compound and its derivatives are provided to guide researchers in their drug discovery efforts.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone. This classical method, along with more modern approaches, provides a reliable means to produce the core scaffold for further elaboration.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-methylpyridine
-
2-Bromo-1-(p-tolyl)ethanone
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol in a round-bottom flask, add 2-bromo-1-(p-tolyl)ethanone (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Mechanism of Action and Key Signaling Pathways
This compound and its derivatives exert their biological effects by inhibiting the activity of various protein kinases. The fused bicyclic structure of the imidazo[1,2-a]pyridine core allows it to bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition can modulate key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to inhibit VEGFR-2.[1]
Caption: VEGFR-2 signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.
NF-κB and STAT3 Signaling Pathways
Novel imidazo[1,2-a]pyridine derivatives have been shown to suppress cancer cell viability by inhibiting key signaling pathways such as NF-κB and STAT3, which are critical regulators of inflammatory cytokines and apoptosis-related genes.[1]
Caption: NF-κB and STAT3 signaling pathways and points of inhibition.
Quantitative Data
While specific IC50 values for the parent compound, this compound, against a broad panel of kinases are not extensively reported in the public domain, numerous studies have demonstrated the potent inhibitory activities of its derivatives. This highlights the importance of the imidazo[1,2-a]pyridine scaffold as a foundational structure for developing highly active kinase inhibitors. The following tables summarize representative data for various imidazo[1,2-a]pyridine derivatives against different kinase targets.
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3Kα
| Compound ID | Modification on Scaffold | PI3Kα IC50 (nM) |
| Derivative A | 8-(pyridin-3-yl)-2-(morpholine-4-carbonyl)- | 2 |
| Derivative B | 8-(1-methyl-1H-pyrazol-4-yl)-2-(morpholine-4-carbonyl)- | 5 |
| Derivative C | 8-(pyrimidin-5-yl)-2-(morpholine-4-carbonyl)- | 10 |
Data is illustrative and based on published activities of similar compounds.
Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| Derivative D | A375 (Melanoma) | 0.14 |
| Derivative E | HeLa (Cervical Cancer) | 0.21 |
| Derivative F | MCF-7 (Breast Cancer) | 9.2 |
Data is illustrative and based on published activities of similar compounds.
Experimental Protocols
The following protocols provide a framework for evaluating the kinase inhibitory and cellular activities of this compound and its derivatives.
Protocol 1: In Vitro Biochemical Kinase Assay (e.g., VEGFR-2)
This protocol describes a general method for assessing the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A luminescence-based assay that measures ATP consumption is commonly used.
Caption: Workflow for an in vitro biochemical kinase assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
96-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the reagent from the detection kit.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for Inhibition of STAT3 Phosphorylation
This protocol uses Western blotting to assess the ability of a compound to inhibit the phosphorylation of STAT3 in a cellular context.
Caption: Workflow for a cell-based STAT3 phosphorylation assay.
Materials:
-
Cancer cell line known to have activated STAT3 signaling (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
6-well plates
-
This compound (dissolved in DMSO)
-
Cytokine for stimulation (e.g., IL-6)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system for chemiluminescence
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control (DMSO).
-
For experiments requiring stimulation, add a cytokine like IL-6 for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.
Conclusion
This compound represents a valuable and versatile scaffold for the discovery of novel kinase inhibitors. Its synthetic accessibility and the proven potential of its derivatives to inhibit key signaling pathways implicated in cancer and other diseases make it an attractive starting point for drug discovery programs. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers to explore the therapeutic potential of this promising class of compounds. Further investigation into the specific kinase selectivity profile of the parent compound and the structure-activity relationships of its derivatives will be crucial in advancing these molecules towards clinical development.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of imidazo[1,2-a]pyridine compounds, a class of heterocyclic molecules with significant potential as anticancer agents. The following sections detail the methodologies for key cell-based assays, present quantitative data from recent studies, and illustrate the associated signaling pathways and experimental workflows.
Introduction
Imidazo[1,2-a]pyridines are a promising class of compounds that have demonstrated a wide range of biological activities, including potent anticancer effects.[1][2] Their mechanism of action often involves the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[1][3] Accurate assessment of their cytotoxic potential is a critical step in the drug development process. This document outlines the protocols for commonly used cell-based assays to determine the cytotoxic effects of novel imidazo[1,2-a]pyridine derivatives.
Key Cytotoxicity Assays
Several assays are available to measure the cytotoxicity of chemical compounds. The most common and well-established method for assessing the cytotoxic effects of imidazo[1,2-a]pyridines is the MTT assay.[1][2][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Other assays, such as the lactate dehydrogenase (LDH) assay, can be used to measure cell membrane integrity.
MTT Assay: A Measure of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for quantifying cell viability and proliferation. The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocols
Protocol 1: MTT Assay for Imidazo[1,2-a]pyridine Cytotoxicity
This protocol details the steps for determining the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines using the MTT assay.[1][4][5]
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer)[1][2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Imidazo[1,2-a]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][6]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 4,000–6,000 cells per well in 100 µL of complete culture medium.[1][2] Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment.[1][2]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete culture medium. After the incubation period, remove the medium from the wells and add 100 µL of the compound dilutions (e.g., 0 to 100 µM) to the respective wells.[1] Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.[1][6]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][6]
-
Solubilization: After the 4-hour incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1][6] Incubate the plates overnight at 37°C or for a few hours at room temperature with gentle shaking.[1]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of several imidazo[1,2-a]pyridine derivatives against various cancer cell lines, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Compound 5 | A375 (Melanoma) | 20.3 | 48 | [1] |
| Compound 5 | WM115 (Melanoma) | 44.6 | 48 | [1] |
| Compound 5 | HeLa (Cervical) | 25.4 | 48 | [1] |
| Compound 6 | A375 (Melanoma) | 9.7 | 48 | [1] |
| Compound 6 | WM115 (Melanoma) | 11.2 | 48 | [1] |
| Compound 6 | HeLa (Cervical) | 34.1 | 48 | [1] |
| Compound 7 | A375 (Melanoma) | 15.8 | 48 | [1] |
| Compound 7 | WM115 (Melanoma) | 22.4 | 48 | [1] |
| Compound 7 | HeLa (Cervical) | 38.2 | 48 | [1] |
| IP-5 | HCC1937 (Breast) | 45 | 48 | [2][7] |
| IP-6 | HCC1937 (Breast) | 47.7 | 48 | [2][7] |
| IP-7 | HCC1937 (Breast) | 79.6 | 48 | [2][7] |
| La23 | HeLa (Cervical) | 15.32 | Not Specified | [8] |
| HB9 | A549 (Lung) | 50.56 | 24 | [6][9] |
| HB10 | HepG2 (Liver) | 51.52 | 24 | [6][9] |
| 12b | Hep-2 (Laryngeal) | 11 | 48 | [10][11] |
| 12b | HepG2 (Liver) | 13 | 48 | [10][11] |
| 12b | MCF-7 (Breast) | 11 | 48 | [10][11] |
| 12b | A375 (Melanoma) | 11 | 48 | [10][11] |
| MRK-107 | Caco-2 (Colon) | 2.4 | 48 | [12] |
| MRK-107 | HT-29 (Colon) | 1.1 | 48 | [12] |
Signaling Pathways and Visualizations
Several imidazo[1,2-a]pyridine compounds exert their cytotoxic effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.[1][13] A frequently observed mechanism is the inhibition of the PI3K/Akt/mTOR pathway and the activation of p53-mediated apoptosis.[1][3]
Caption: Signaling pathway of imidazo[1,2-a]pyridine-induced cytotoxicity.
The following diagram illustrates the general workflow for assessing the cytotoxicity of imidazo[1,2-a]pyridine compounds.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel imidazo[1,2-a]pyridine-based anticancer drugs. The MTT assay is a robust and reliable method for initial cytotoxicity screening, and understanding the underlying signaling pathways is crucial for mechanistic studies and lead optimization. Consistent application of these standardized protocols will facilitate the comparison of results across different studies and accelerate the translation of promising compounds into clinical candidates.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemmethod.com [chemmethod.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an...: Ingenta Connect [ingentaconnect.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutics from 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound from the imidazo[1,2-a]pyridine family. This class of compounds has garnered significant interest in medicinal chemistry due to a wide range of observed biological activities. While this compound is primarily known as a key synthetic intermediate in the production of the hypnotic agent Zolpidem, the broader imidazo[1,2-a]pyridine scaffold has demonstrated potential in several therapeutic areas, including oncology, neuroscience, and infectious diseases.[1]
Studies on various derivatives have shown that this scaffold can interact with key biological targets, including but not limited to, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), GABA-A receptors, and components of the NF-κB and STAT3 signaling pathways.[1] These interactions underpin the potential of imidazo[1,2-a]pyridine derivatives as anticancer, anti-inflammatory, and neuropharmacological agents.
These application notes provide a comprehensive overview of the therapeutic potential of this compound, along with detailed protocols for its evaluation in key therapeutic areas. While specific quantitative biological data for this exact compound is limited in publicly available literature, the provided information on related derivatives serves as a strong basis for initiating a drug discovery program.
Potential Therapeutic Applications and Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold has been associated with a variety of pharmacological activities. The therapeutic potential of derivatives of this compound can be explored in the following areas:
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
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VEGFR2 Inhibition: Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.[2][3] By blocking VEGFR2, these compounds can potentially inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.
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NF-κB and STAT3 Pathway Inhibition: The NF-κB and STAT3 signaling pathways are frequently dysregulated in cancer and are associated with chronic inflammation, cell proliferation, and survival.[1] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit these pathways, suggesting a potential mechanism for their anticancer and anti-inflammatory effects.[4][5][6]
Neuropharmacological Activity
The structural similarity of certain imidazo[1,2-a]pyridine derivatives to known central nervous system (CNS) active drugs has prompted investigations into their neuropharmacological properties.
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GABA-A Receptor Modulation: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS and a well-established target for anxiolytics, sedatives, and anticonvulsants. Some imidazo[1,2-a]pyridine derivatives have been shown to act as positive allosteric modulators of GABA-A receptors, suggesting their potential for the treatment of anxiety and sleep disorders.[1]
Quantitative Data Summary
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Derivative 1 | A549 (Lung) | 50.56[7] | Not specified |
| Derivative 2 | HepG2 (Liver) | 51.52[7] | Not specified |
| Derivative 3 | HCC1937 (Breast) | 45[8] | Not specified |
| Derivative 4 | HCC1937 (Breast) | 47.7[8] | Not specified |
| Derivative 5 | MDA-MB-231 (Breast) | 9.79[3] | VEGFR-2 Inhibition |
| Derivative 6 | MDA-MB-231 (Breast) | 8.78[3] | VEGFR-2 Inhibition |
| Derivative 7 | MDA-MB-231 (Breast) | 8.35[3] | VEGFR-2 Inhibition |
Table 2: VEGFR2 Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | VEGFR2 IC50 (nM) |
| Derivative A | 1.9[2] |
| Derivative B | 220[3] |
| Derivative C | 950[3] |
Table 3: NF-κB Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | NF-κB IC50 (µM) |
| Derivative X | Not Specified | 6.5[4] |
Table 4: GABA-A Receptor Binding Affinity of Imidazo[1,2-a]pyridine Hybrids
| Compound ID | Receptor Subtype | IC50 (nM) |
| Hybrid 1 | Benzodiazepine site | 207[9] |
| Hybrid 2 | Benzodiazepine site | 359[9] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways
Caption: Canonical NF-κB Signaling Pathway.
Caption: JAK-STAT3 Signaling Pathway.
Experimental Workflows
Caption: Workflow for IC50 Determination.
Caption: Workflow for VEGFR2 Kinase Assay.
Detailed Experimental Protocols
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
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Human cancer cell lines (e.g., A549, MCF-7, HCT116)
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Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
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Phosphate-buffered saline (PBS), sterile
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Trypsin-EDTA (0.25%)
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This compound (stock solution in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plates
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Microplate reader
Procedure:
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Cell Seeding:
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Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
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Wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
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Neutralize the trypsin with complete medium and centrifuge the cell suspension.
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Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer.
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Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL) and seed 100 µL into each well of a 96-well plate.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
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Compound Treatment:
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Prepare a series of dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.
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Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
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After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
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Incubate the plate for an additional 48 to 72 hours.
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-
MTT Assay:
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After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 10 minutes to ensure complete dissolution.
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-
Data Acquisition and Analysis:
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Measure the absorbance of each well at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the logarithm of the compound concentration.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
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Protocol for In Vitro VEGFR2 Kinase Assay
This protocol describes a luminescence-based assay to determine the inhibitory activity of this compound against the VEGFR2 kinase.
Materials:
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Recombinant human VEGFR2 enzyme
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Kinase buffer
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ATP
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VEGFR2 substrate (e.g., poly(Glu, Tyr) 4:1)
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This compound (stock solution in DMSO)
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Kinase-Glo® Luminescent Kinase Assay Kit
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White, opaque 96-well plates
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Luminometer
Procedure:
-
Reagent Preparation:
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Prepare serial dilutions of this compound in kinase buffer.
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Prepare a master mix containing kinase buffer, ATP, and VEGFR2 substrate.
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
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Add the test compound dilutions to the wells of a white 96-well plate.
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Add the master mix to all wells.
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Initiate the kinase reaction by adding the recombinant VEGFR2 enzyme to all wells except the "no enzyme" control.
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Incubate the plate at 30°C for 60 minutes.
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-
Signal Detection:
-
After incubation, add an equal volume of Kinase-Glo® reagent to each well.
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Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
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The luminescent signal is inversely proportional to the kinase activity.
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Calculate the percentage of VEGFR2 inhibition for each compound concentration relative to the "no inhibitor" control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
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Protocol for GABA-A Receptor Modulation Assay (Fluorescence-based)
This protocol outlines a fluorescence-based assay to evaluate the modulatory effects of this compound on GABA-A receptors expressed in a suitable cell line.
Materials:
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A cell line stably expressing the desired GABA-A receptor subtype (e.g., HEK293 cells)
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A membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
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GABA (gamma-aminobutyric acid)
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This compound (stock solution in DMSO)
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Positive control modulator (e.g., Diazepam)
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Antagonist (e.g., Bicuculline)
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Black, clear-bottom 96-well or 384-well plates
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A fluorescence imaging plate reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating and Dye Loading:
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Seed the GABA-A receptor-expressing cells into black, clear-bottom microplates and culture overnight.
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On the day of the assay, remove the culture medium and load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
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-
Compound Preparation:
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Prepare serial dilutions of this compound, GABA, and control compounds in the assay buffer.
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-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
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Establish a stable baseline fluorescence reading.
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Add the test compound or control and incubate for a short period (e.g., 5-15 minutes).
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Add a sub-maximal concentration of GABA (e.g., EC20) to all wells and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
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The change in fluorescence intensity reflects the change in membrane potential due to chloride ion influx through the GABA-A receptor channel.
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Analyze the fluorescence data to determine the potentiation or inhibition of the GABA response by this compound.
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Calculate the EC50 (for potentiation) or IC50 (for inhibition) values by plotting the response against the compound concentration.
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Conclusion
The imidazo[1,2-a]pyridine scaffold, represented by this compound, holds significant promise for the development of novel therapeutics. The diverse biological activities observed for this class of compounds, including anticancer and neuropharmacological effects, are attributed to their ability to modulate key signaling pathways such as VEGFR2, NF-κB, STAT3, and GABA-A receptors. While further investigation is required to elucidate the specific activity and therapeutic potential of this compound, the detailed protocols and comparative data provided in these application notes offer a solid foundation for initiating a comprehensive drug discovery and development program. By systematically applying these methodologies, researchers can effectively evaluate this compound and its derivatives as potential candidates for new medicines.
References
- 1. This compound|CAS 88965-00-8 [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Novel imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines tethered with indolinone motif as VEGFR-2 inhibitors and apoptotic inducers: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a key intermediate in the production of Zolpidem.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
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Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
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Answer: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant purity. Here are some troubleshooting steps:
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Optimize Reaction Temperature: The ideal temperature can vary depending on the synthetic route. For copper-catalyzed syntheses using aminopyridines and nitroolefins, 80°C has been identified as an optimal temperature, achieving yields of up to 90%.[1] For gold-catalyzed reactions, a lower temperature of 40°C for 15 hours has been shown to produce good yields.[3] It is crucial to monitor the reaction temperature closely as higher temperatures do not always lead to better yields and can promote the formation of side products.
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Evaluate Your Catalyst: The choice of catalyst is critical. Copper(I) bromide (CuBr) has been shown to be highly effective in the synthesis of imidazo[1,2-a]pyridines.[1] Other catalysts like gold (PicAuCl2), iodine, and iron have also been used successfully.[3][4] If you are experiencing low yields, consider screening different catalysts. For instance, while gold(I) catalysts can be effective, some, like AuCl and Ph3PAuNTf2, may react sluggishly and generate numerous impurities.[3]
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Solvent Selection: The solvent can significantly influence reaction outcomes. Dimethylformamide (DMF) has been found to be the best solvent for certain copper-catalyzed reactions.[1] In other protocols, solvents like ethanol and even water are used to promote greener synthesis.[4][5] Acetonitrile has also been shown to improve yields in some cases.[6] Experimenting with different solvents compatible with your chosen synthetic route may lead to improved yields.
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Check Reactant Quality: Ensure the purity of your starting materials, 5-methyl-2-aminopyridine and 2-bromo-4'-methylacetophenone. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
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Consider Alternative Synthetic Routes: If optimization of your current protocol does not sufficiently improve the yield, exploring alternative synthetic methodologies may be beneficial. One-pot procedures and microwave-assisted syntheses have been reported to provide excellent yields.[5]
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Issue 2: Formation of Significant Side Products
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Question: I am observing significant side product formation in my reaction mixture, complicating purification. What are these side products and how can I minimize them?
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Answer: Side product formation is a common issue in the synthesis of imidazo[1,2-a]pyridines. The nature of these byproducts depends on the specific synthetic route employed.
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Unreacted Starting Materials: Incomplete reactions will leave unreacted 5-methyl-2-aminopyridine and 2-bromo-4'-methylacetophenone in the mixture. To address this, ensure optimal reaction times and temperatures.
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Polymerization Products: Under certain conditions, starting materials or intermediates can polymerize. This can often be mitigated by controlling the reaction temperature and reactant concentrations.
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Isomeric Byproducts: Depending on the substitution pattern of the aminopyridine, the formation of regioisomers is a possibility, although less common with 5-methyl-2-aminopyridine. Careful control of reaction conditions can help favor the formation of the desired isomer.
-
Minimizing Side Products:
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Control Stoichiometry: Ensure the correct molar ratios of your reactants as specified in the protocol.
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Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
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Gradual Addition of Reagents: Adding one reagent dropwise to the other can help control the reaction rate and minimize the formation of side products.
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Issue 3: Difficulties in Product Purification
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Question: I am struggling to purify the final product. What are the recommended purification techniques?
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Answer: Purification of this compound can typically be achieved through standard laboratory techniques.
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Crystallization: This is often the most effective method for obtaining a highly pure product. Toluene has been reported as a suitable solvent for the recrystallization of related imidazo[1,2-a]pyridine derivatives.[2] Experimenting with different solvent systems (e.g., ethanol, ethyl acetate/hexane) may be necessary to find the optimal conditions for your specific product.
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Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography is a common alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity of the solvent system can be adjusted to achieve optimal separation.
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Work-up Procedure: A well-designed work-up procedure can significantly simplify purification. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate before concentrating the solution.
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Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The classical and widely used method is the condensation of 5-methyl-2-aminopyridine with an α-haloketone, specifically 2-bromo-4'-methylacetophenone. This method is straightforward and generally provides good yields. However, "efficient" can also depend on factors like cost, environmental impact, and scalability. Modern variations, including copper-catalyzed one-pot syntheses and microwave-assisted reactions, have been developed to improve yields, reduce reaction times, and employ greener conditions.[1][5]
Q2: What is the role of the catalyst in the synthesis?
A2: In many modern synthetic routes, a catalyst is employed to facilitate the reaction and improve the yield. For instance, in copper-catalyzed syntheses, the copper(I) species is believed to coordinate with the reactants, activating them for the cyclization reaction.[1] In iodine-catalyzed reactions, iodine acts as a Lewis acid to activate the carbonyl group.[4] The choice of catalyst can significantly impact the reaction's efficiency and selectivity.
Q3: Are there any "green" or more environmentally friendly synthesis methods available?
A3: Yes, there is a growing interest in developing greener synthetic routes for imidazo[1,2-a]pyridines. Some of these methods include:
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Use of Water as a Solvent: Ultrasound-assisted synthesis in water has been reported, avoiding the use of volatile organic compounds.[5]
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Catalyst-Free Reactions: Some protocols have been developed that proceed without the need for a metal catalyst, reducing waste and cost.[6]
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Air as an Oxidant: In certain copper-catalyzed reactions, air can be used as the oxidant, which is an abundant and environmentally benign choice.[1]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the product.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups.
Data Presentation
Table 1: Comparison of Catalysts for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Copper(I) Bromide (CuBr) | Up to 90%[1] | 80°C, DMF solvent, Air as oxidant[1] | High yield, uses air as a green oxidant. | Requires a specific temperature for optimal performance. |
| PicAuCl2 (Gold catalyst) | Good yield (e.g., 72%)[3] | 40°C, Dichloromethane solvent[3] | Mild reaction conditions. | Can be expensive; some gold catalysts are sluggish.[3] |
| Iodine (I2) | Excellent yields[4] | Room temperature, Ethanol solvent[4] | Cost-effective, environmentally friendly, mild conditions. | May not be suitable for all substrates. |
| Iron(II) Chloride (FeCl2) | Good yields | Varies | Inexpensive and readily available. | Can sometimes lead to lower yields compared to other catalysts. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from a general method for the synthesis of imidazo[1,2-a]pyridines.[1]
Materials:
-
5-methyl-2-aminopyridine
-
2-bromo-4'-methylacetophenone
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add 5-methyl-2-aminopyridine (1.0 mmol), 2-bromo-4'-methylacetophenone (1.2 mmol), and CuBr (10 mol%).
-
Add DMF (5 mL) to the flask.
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Heat the reaction mixture to 80°C and stir under an air atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) or by recrystallization from a suitable solvent like toluene.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. This compound|CAS 88965-00-8 [benchchem.com]
- 3. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-arylimidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-arylimidazo[1,2-a]pyridines. Our focus is on identifying and mitigating the formation of common side products to improve yield, purity, and overall success of the reaction.
Troubleshooting Guides
Problem 1: Low or no yield of the desired 2-arylimidazo[1,2-a]pyridine when using α-bromoketones and 2-aminopyridines.
Possible Cause 1: Formation of N-(pyridin-2-yl)amide as the major product.
Under certain conditions, particularly in the presence of an iodine catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as toluene, the reaction between an α-bromoketone and a 2-aminopyridine can preferentially lead to the formation of an N-(pyridin-2-yl)amide via a C-C bond cleavage, instead of the desired cyclization product.
Troubleshooting Steps:
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Reagent and Solvent Selection: Avoid the combination of I₂/TBHP in toluene if the imidazo[1,2-a]pyridine is the target. A switch of solvent to ethyl acetate and using only TBHP as the oxidant can favor the formation of the desired product or a related bromo-functionalized intermediate.
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Catalyst-Free Conditions: In some instances, the reaction can proceed without a catalyst, which may reduce the likelihood of the amide side product formation.
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Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. The N-(pyridin-2-yl)amide will have a different polarity and mass compared to the desired product.
Logical Troubleshooting Workflow for Low Yield
Technical Support Center: Purification of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and recommended stationary phase for the purification of this compound. For basic compounds like imidazopyridines, which can sometimes interact strongly with the acidic silica surface causing tailing, neutral or basic alumina can be a suitable alternative.
Q2: Which solvent system is typically used for the elution of this compound?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a widely used and effective eluent system. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these two solvents.
Q3: What is the ideal Rf value to aim for during Thin Layer Chromatography (TLC) development before running the column?
A3: For optimal separation during column chromatography, an Rf (retardation factor) value for this compound in the range of 0.2 to 0.4 on a TLC plate is recommended. This Rf range generally provides a good balance between elution time and separation efficiency.
Q4: Can I use a different solvent system for purification?
A4: Yes, other solvent systems can be employed. For instance, dichloromethane/methanol or chloroform/methanol mixtures can be effective. The choice of solvent system should be guided by preliminary TLC analysis to achieve the best possible separation from impurities.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Issue 1: The compound is not eluting from the column.
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Possible Cause: The solvent system is not polar enough to move the compound through the silica gel.
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Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, if you started with 10% ethyl acetate in hexane, try increasing it to 20%, 30%, and so on, monitoring the elution with TLC.
Issue 2: The compound elutes too quickly, with poor separation from impurities.
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Possible Cause: The solvent system is too polar, causing the compound to travel with the solvent front.
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Solution: Decrease the polarity of the eluent. In a hexane/ethyl acetate system, this involves increasing the proportion of hexane. Always collect and check the initial fractions by TLC to ensure the compound has not eluted prematurely.
Issue 3: The purified fractions show significant "tailing" on the TLC plate.
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Possible Cause: Strong interaction between the basic nitrogen atoms of the imidazopyridine ring and the acidic silanol groups on the silica gel surface.
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Solution 1: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to the eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong adsorption, leading to more symmetrical spots.
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Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.
Issue 4: The final product yield is low after purification.
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Possible Cause 1: Irreversible adsorption of the compound onto the silica gel.
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Solution: As with tailing, adding a basic modifier to the eluent or switching to an alumina stationary phase can mitigate this issue.
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Possible Cause 2: The compound may be spread across many fractions at a low concentration.
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Solution: Concentrate the fractions where the compound is expected to be and re-analyze by TLC. Pool the fractions containing the pure compound before final solvent evaporation.
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Possible Cause 3: The compound might be unstable on silica gel over a prolonged period.
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Solution: Use flash column chromatography to minimize the time the compound is in contact with the stationary phase.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Slurry:
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In a beaker, add silica gel (230-400 mesh) to a non-polar solvent (e.g., hexane or the initial eluent mixture).
-
Stir gently to create a uniform slurry, ensuring no clumps are present.
2. Packing the Column:
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Secure a glass column vertically.
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Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
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Pour the silica gel slurry into the column.
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Gently tap the column to ensure even packing and remove any air bubbles.
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Allow the solvent to drain until it is just above the level of the packed silica.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
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Allow the sample to adsorb onto the silica by draining the solvent until the sample is fully loaded.
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Add a thin protective layer of sand on top of the adsorbed sample.
4. Elution and Fraction Collection:
-
Carefully add the prepared eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution process.
-
Collect the eluting solvent in fractions (e.g., in test tubes or vials).
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.
5. Analysis and Product Isolation:
-
Develop the TLC plate in an appropriate solvent system and visualize the spots (e.g., under UV light).
-
Identify and combine the fractions containing the pure this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound by column chromatography. Note that optimal conditions may vary depending on the specific impurities present in the crude mixture.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient) |
| Initial Eluent Composition | 90:10 (Hexane:Ethyl Acetate) |
| Final Eluent Composition | 70:30 (Hexane:Ethyl Acetate) |
| Target Rf Value | ~0.3 in 80:20 Hexane:EtOAc |
| Typical Recovery Yield | 85-95% |
| Purity (by HPLC) | >99% |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
Technical Support Center: Navigating the Scale-Up of Imidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the scale-up of imidazo[1,2-a]pyridine synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | - Monitor reaction completion by TLC or HPLC. - Optimize reaction temperature and time. - Use a milder catalyst or base to minimize side product formation. - Consider a different synthetic route that is more robust for scale-up. |
| Poor Product Purity | Formation of by-products, residual starting materials, or catalyst contamination. | - Optimize the stoichiometry of reactants to minimize unreacted starting materials. - Investigate the impact of impurities on crystallization, as they can affect crystal growth and purity.[1][2][3] - Develop a robust crystallization procedure for purification instead of relying on column chromatography. - If using a metal catalyst, screen for effective scavenging agents or perform a recrystallization to remove residual metal. |
| Difficulty with Product Isolation | Product is an oil or does not crystallize easily; formation of a stable emulsion during work-up. | - Screen a variety of solvents for crystallization. - If the product is a free base, consider salt formation to induce crystallization. - For emulsions, try adding brine or a different organic solvent, or use a separatory funnel with a larger surface area. |
| Inconsistent Results Batch-to-Batch | Sensitivity to reaction conditions, reagent quality, or mixing efficiency. | - Ensure consistent quality of starting materials and solvents. - Carefully control the reaction temperature, especially for exothermic reactions. - Ensure efficient mixing, as poor mixing can lead to localized "hot spots" and side reactions. - Standardize the rate of addition for all reagents. |
| Dark Reaction Color or Tar Formation | Decomposition of starting materials or product; oxidative side reactions. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Lower the reaction temperature. - Investigate the stability of the starting materials and product under the reaction conditions. |
Frequently Asked Questions (FAQs)
Synthesis and Optimization
Q1: What are the most common and scalable methods for synthesizing the imidazo[1,2-a]pyridine core?
The most prevalent and scalable methods include the condensation of 2-aminopyridines with α-halocarbonyl compounds, multicomponent reactions (MCRs), and various cyclization strategies.[4][5] MCRs, such as the Groebke-Blackburn-Bienaymé reaction, are particularly advantageous for creating molecular diversity in a single step and often employ greener reaction conditions.[6][7]
Q2: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What should I investigate first?
First, investigate heat and mass transfer effects. Inadequate mixing in a larger reactor can lead to localized temperature gradients and concentration differences, promoting side reactions. Ensure your stirring is efficient and consider a slower, controlled addition of reagents. Also, re-evaluate the reaction stoichiometry, as slight excesses of one reagent may have a more pronounced effect on a larger scale.
Q3: Are there any "greener" or more sustainable approaches for large-scale imidazo[1,2-a]pyridine synthesis?
Yes, significant efforts are being made to develop more environmentally friendly protocols. This includes the use of water as a solvent, milder catalysts like molecular iodine, and employing energy-efficient methods such as microwave or ultrasound irradiation.[4][8][9] The use of recyclable catalysts is also a key aspect of green chemistry in this context.[10]
Purification and Polymorphism
Q4: Column chromatography is not practical for purifying my multi-kilogram batch. What are the alternatives?
For large-scale purification, crystallization is the preferred method. This requires a thorough screening of solvents and conditions to achieve the desired purity and crystal form. Other techniques include slurry washes, where the crude product is stirred in a solvent that dissolves impurities but not the product, and extraction with a pH-adjusted aqueous solution if the product and impurities have different acid/base properties.
Q5: I have observed different crystal forms (polymorphs) of my final product. Why is this important and how can I control it?
Polymorphism can significantly impact the physicochemical properties of a compound, including its solubility, stability, and bioavailability. It is crucial to identify and control the desired polymorph for consistent product quality. Polymorphism can be influenced by factors such as the crystallization solvent, temperature, and the presence of impurities.[1] A thorough polymorph screen should be conducted as part of the process development.
Safety and Handling
Q6: Are there any significant safety concerns I should be aware of when scaling up these syntheses?
Yes, several safety aspects require careful consideration. Some synthetic routes may involve exothermic reactions that can lead to a runaway reaction if not properly controlled.[11] The use of hazardous reagents, such as reactive halides or finely divided metal catalysts, requires appropriate handling procedures and personal protective equipment. A thorough process safety assessment is essential before any large-scale synthesis.
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Condensation
This protocol describes a common method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines from a 2-aminopyridine and a substituted phenacyl bromide.
-
Reaction Setup: To a solution of the substituted 2-aminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) in a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add the substituted phenacyl bromide (1.0-1.1 eq.).
-
Reaction Execution: Add a base, such as sodium bicarbonate or potassium carbonate (1.5-2.0 eq.), to the mixture. Heat the reaction mixture to reflux (typically 70-90 °C) and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by slurrying in a solvent that selectively dissolves impurities.
Representative Multicomponent Reaction (Groebke-Blackburn-Bienaymé) Protocol
This protocol outlines a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.
-
Reaction Setup: In a suitable reactor, combine the 2-aminopyridine (1.0 eq.), an aldehyde (1.0 eq.), and an isocyanide (1.0 eq.) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate or ammonium chloride).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated, and the product is purified by crystallization or another suitable non-chromatographic method.
Data Presentation
Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages | Scalability |
| Copper(I) Iodide | Aerobic oxidation, often in solvents like DMF or DMSO.[4] | High efficiency for a broad range of substrates. | Potential for metal contamination in the final product. | Good, but requires catalyst removal steps. |
| Molecular Iodine | Mild conditions, often in greener solvents like ethanol or water.[8] | Low cost, low toxicity, and metal-free. | May not be as efficient for all substrate combinations. | Excellent, due to the benign nature of the catalyst. |
| No Catalyst (Thermal) | High temperatures, sometimes under solvent-free conditions. | Avoids catalyst cost and contamination. | May require harsh conditions, leading to by-products. | Moderate, depending on the thermal stability of the reactants and products. |
| Acid Catalysts (e.g., Sc(OTf)₃, NH₄Cl) | Used in multicomponent reactions, typically at room temperature or with mild heating.[5] | High atom economy and efficiency for MCRs. | Catalyst may need to be neutralized during work-up. | Good, particularly for library synthesis and diversity-oriented approaches. |
Visualizations
Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
Caption: A decision tree for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | Semantic Scholar [semanticscholar.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decoupling Multiple Potentially Runaway Reactions Using Calorimetry: Acid Catalyzed Esterifications Case Study | Chemical Engineering Transactions [cetjournal.it]
optimizing reaction conditions for the Groebke-Blackburn-Bienaymé reaction.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Groebke-Blackburn-Bienaymé (GBB) reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the GBB reaction in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My GBB reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in the GBB reaction can stem from several factors, including suboptimal reaction conditions, reactant instability, or catalyst inefficiency.[1] Here are key areas to investigate:
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Catalyst Choice and Loading: The GBB reaction is typically catalyzed by Brønsted or Lewis acids.[2] The choice and amount of catalyst are critical. If you are experiencing low yields, consider screening different catalysts. For instance, while Scandium(III) triflate (Sc(OTf)₃) is commonly used, other Lewis acids like Gadolinium(III) triflate (Gd(OTf)₃) or Brønsted acids such as p-toluenesulfonic acid (PTSA) might be more effective for your specific substrates.[2][3] In some cases, catalyst loading may need optimization; lower catalyst loadings have sometimes been found to improve yields.[4]
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Solvent Selection: The solvent plays a crucial role, with alcohols like methanol and ethanol often being the preferred choice.[3][5] Methanol, in particular, has been shown to act not just as a solvent but also as a cocatalyst, accelerating key steps in the reaction mechanism.[3][6][7] If you are using a non-alcoholic solvent and observing poor results, switching to methanol or ethanol is highly recommended. The use of greener solvents like glycerol has been explored but resulted in lower yields in some cases.[4]
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Temperature and Reaction Time: Many GBB reactions proceed efficiently at room temperature, but for less reactive substrates, heating may be necessary.[5] Microwave heating has been successfully employed to increase reaction rates and improve yields, often at temperatures around 150°C.[2] Extending the reaction time can also lead to higher conversion.[3]
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Reactant Quality and Stability: Ensure the purity of your starting materials (amine, aldehyde, and isocyanide). Some aldehydes, like 5-hydroxymethylfurfural (5-HMF), can be unstable under the acidic conditions and higher temperatures often used in GBB reactions, requiring careful optimization of reaction parameters.[8]
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Imine Formation: The initial step of the GBB reaction is the formation of an imine from the amine and aldehyde.[3] In aqueous media, imine formation can be a major hurdle.[5] If you suspect this is an issue, consider using a dehydrating agent like trimethyl orthoformate to drive the equilibrium towards imine formation.[9]
-
Issue 2: Side Product Formation
-
Question: I am observing significant side product formation in my GBB reaction. How can I minimize these unwanted products?
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Answer: The formation of side products can be a challenge. Here are some strategies to improve the selectivity of your reaction:
-
Reaction Conditions: Carefully controlling the reaction temperature can be crucial. Sometimes, running the reaction at a lower temperature for a longer duration can minimize the formation of degradation products or side reactions. Conversely, for some substrate combinations, rapid heating with microwaves can favor the desired reaction pathway over competing ones.
-
Catalyst Selection: The nature of the catalyst can influence the reaction pathway. A systematic screening of both Lewis and Brønsted acids is advisable to find a catalyst that promotes the desired transformation with high selectivity.
-
Substrate Reactivity: The electronic properties of your substrates can influence the reaction outcome. For example, electron-poor aldehydes have been reported to give higher yields in some systems.[9] If you are working with substrates that have functional groups prone to side reactions under acidic conditions, you may need to employ milder catalysts or protecting group strategies. For instance, the basicity of a morpholine derivative was found to hinder the catalytic activity of acetic acid.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Groebke-Blackburn-Bienaymé reaction?
A1: The most widely accepted mechanism for the GBB reaction involves three key steps:
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Imine Formation: The reaction initiates with the condensation of the aldehyde and the amidine (e.g., a 2-aminoazole) to form an imine intermediate.
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Nitrilium Intermediate Formation: The isocyanide then attacks the imine, leading to the formation of a nitrilium intermediate.
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Intramolecular Cyclization and Aromatization: This is followed by an intramolecular cyclization and a subsequent tautomerization/aromatization step to yield the final fused imidazole product.[3]
Q2: Which catalysts are most effective for the GBB reaction?
A2: A wide range of catalysts can be employed for the GBB reaction.[10][11] Commonly used and effective catalysts include:
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Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a very common and efficient catalyst.[5][12] Other rare earth triflates such as Ytterbium(III) triflate (Yb(OTf)₃) and Gadolinium(III) triflate (Gd(OTf)₃) have also been shown to be effective, with Gd(OTf)₃ being a cheaper alternative to Sc(OTf)₃.[2] Indium(III) chloride (InCl₃) and Aluminum chloride (AlCl₃) are other viable options.[5][8]
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Brønsted Acids: p-Toluenesulfonic acid (PTSA) is a highly effective and commonly used Brønsted acid catalyst.[3][5][12] Trifluoroacetic acid (TFA) and perchloric acid have also been successfully used.[5][12] Acetic acid has been employed, particularly in DNA-encoded library synthesis.[13]
Q3: What is the optimal solvent for the GBB reaction?
A3: The choice of solvent is critical for the success of the GBB reaction.
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Alcohols: Methanol and ethanol are the most frequently used and generally the best-performing solvents.[3][5][12] Methanol, in particular, can act as a cocatalyst, significantly accelerating the reaction.[3][6][7]
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Other Solvents: While alcohols are preferred, other solvents like toluene and acetonitrile have been used.[5][12][14] In some specialized applications, such as DNA-encoded library synthesis, co-solvents like DMSO in water have proven effective.[13] Reactions in water have been reported but often require heating and catalysts.[3] Solvent-free conditions have also been explored.[5][12]
Q4: Can microwave heating be used to improve the GBB reaction?
A4: Yes, microwave heating is a well-established technique for accelerating the GBB reaction and often leads to improved yields and shorter reaction times.[2][11] Temperatures around 150°C are commonly used in conjunction with microwave irradiation.[2]
Data Presentation
Table 1: Effect of Different Catalysts on GBB Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ (5.0) | MeOH | 150 (MW) | 0.5 - 3 | Good to Excellent | [2] |
| Gd(OTf)₃ (5.0) | MeOH | 150 (MW) | 0.5 - 3 | Good to Excellent | [2] |
| Yb(OTf)₃ (5.0) | MeOH | 150 (MW) | 0.5 - 3 | Moderate | [2] |
| La(OTf)₃ (5.0) | MeOH | 150 (MW) | 0.5 - 3 | Moderate | [2] |
| PTSA·H₂O (10) | MeOH | Room Temp. | 6 | 92 | [3] |
| Acetic Acid (10) | MeOH | Room Temp. | 18 | 76 | [3] |
| AlCl₃ | MeOH | Mild | - | up to 84 | [8] |
| TFA (20) | EtOH | 60 | 2 | 78 | [5][12] |
| AcOH (30 equiv) | H₂O/DMSO | 25 | 24 | up to 94 | [13] |
Table 2: Influence of Solvent on GBB Reaction Conversion (Uncatalyzed)
| Solvent | Dielectric Constant (ε) | Conversion (%) after 6h | Reference |
| Toluene | 2.4 | No Reaction | [3] |
| Dichloromethane | 9.1 | No Reaction | [3] |
| Isopropanol | 18.3 | No Reaction | [3] |
| n-Butanol | 17.1 | No Reaction | [3] |
| Ethanol | 24.3 | 8 | [3] |
| Methanol | 32.6 | 40 | [3] |
| Water | 78.5 | Traces | [3] |
Experimental Protocols
General Procedure for Gd(OTf)₃-Catalyzed GBB Reaction under Microwave Heating
This protocol is adapted from a study by de Castro et al.[2]
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To a G4 type microwave vial, add the 2-aminoazole (0.5 mmol), the corresponding aldehyde (0.5 mmol), the isocyanide (0.5 mmol), and Gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%).
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Add methanol (1.5 mL) to the vial.
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Seal the vial with a Teflon septum.
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Place the reaction mixture in a microwave reactor and stir (600 rpm) at 150 °C for 30-180 minutes. The reaction progress should be monitored by TLC or LC-MS.
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Upon completion, allow the reaction mixture to cool to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired product.
General Procedure for PTSA-Catalyzed GBB Reaction at Room Temperature
This protocol is based on the work of de la Torre et al.[3]
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In a round-bottom flask, dissolve the aldehyde (0.25 mmol, 1 equiv.), the amidine (0.25 mmol, 1 equiv.), and the isocyanide (0.25 mmol, 1 equiv.) in methanol (0.5 mL).
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Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (10 mol%).
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Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Purify the residue by column chromatography to obtain the final product.
Visualizations
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Caption: Troubleshooting workflow for low yield in GBB reactions.
References
- 1. reddit.com [reddit.com]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. sciprofiles.com [sciprofiles.com]
- 7. Solvents' and Reagents' Noninnocent Roles in the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
avoiding common pitfalls in imidazo[1,2-a]pyridine synthesis
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis
Welcome to the Technical Support Center for Imidazo[1,2-a]Pyridine Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of imidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: The most prevalent methods include the condensation of 2-aminopyridines with α-haloketones, multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions, microwave-assisted synthesis, and various metal-catalyzed cross-coupling reactions.[1][2][3] Catalyst-free methods under thermal or microwave conditions have also gained popularity due to their environmental benefits.[4][5]
Q2: I am getting a low yield in my imidazo[1,2-a]pyridine synthesis. What are the general factors I should investigate?
A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials (especially the 2-aminopyridine and carbonyl compound), the reaction temperature and time, the choice of solvent and catalyst, and the atmospheric conditions (some reactions are sensitive to air or moisture). The electronic properties of your substrates, such as the presence of electron-donating or electron-withdrawing groups, can also significantly impact the reaction efficiency.[6]
Q3: Are there any specific issues to be aware of when using microwave-assisted synthesis for imidazo[1,2-a]pyridines?
A3: Yes, while microwave synthesis can dramatically reduce reaction times and improve yields, it's crucial to monitor for potential superheating and pressure buildup, especially when using sealed vessels.[7] Ensure that the solvent volume and vessel size are appropriate for the reaction scale. Additionally, some reactions that are sluggish under conventional heating may still require a catalyst under microwave irradiation to proceed efficiently.
Q4: How do I choose the right purification method for my imidazo[1,2-a]pyridine product?
A4: Purification strategies depend on the properties of your final compound and the impurities present. Column chromatography on silica gel is a common method.[5][8] In some cases, if the product precipitates from the reaction mixture, simple filtration may be sufficient.[9][10] For basic imidazo[1,2-a]pyridine products, an acidic workup followed by basification and extraction can be effective. Recrystallization is also a viable option for obtaining highly pure crystalline products.
Q5: Can I run the Groebke-Blackburn-Bienaymé (GBB) reaction without a catalyst?
A5: While the GBB reaction is often catalyzed by Lewis or Brønsted acids, catalyst-free versions have been reported, particularly under microwave irradiation or with specific solvent systems.[1] However, the efficiency of the catalyst-free reaction can be highly substrate-dependent. If you are experiencing issues with a catalyst-free GBB reaction, consider screening a panel of mild acid catalysts.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines.
Problem 1: Low or No Product Formation in the Groebke-Blackburn-Bienaymé (GBB) Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion; starting materials remain. | 1. Insufficiently reactive aldehyde or isocyanide. Electron-poor aldehydes and sterically hindered isocyanides can be less reactive.[11] | 1a. Increase the reaction temperature or switch to microwave heating. 1b. Consider using a more effective Lewis acid catalyst, such as Sc(OTf)₃ or Y(OTf)₃. |
| 2. Catalyst deactivation. The catalyst may be sensitive to moisture or other impurities in the starting materials. | 2a. Ensure all starting materials and solvents are dry. 2b. Use a higher catalyst loading or add a dehydrating agent like trimethyl orthoformate.[11] | |
| Multiple unidentified side products are observed by TLC or LC-MS. | 1. Side reactions of the isocyanide. Isocyanides can polymerize or undergo other side reactions under acidic conditions. | 1a. Add the isocyanide slowly to the reaction mixture. 1b. Use a milder catalyst or a lower reaction temperature. |
| 2. Formation of byproducts from the aldehyde. Aldehydes can undergo self-condensation or other side reactions. | 2a. Use a freshly distilled or purified aldehyde. 2b. Consider a one-pot, two-step procedure where the imine is pre-formed before the addition of the isocyanide.[11] |
Problem 2: Difficulty in Purifying the Imidazo[1,2-a]pyridine Product
| Symptom | Possible Cause | Suggested Solution |
| Product is difficult to separate from starting materials by column chromatography. | 1. Similar polarity of product and starting materials. | 1a. Modify the solvent system for chromatography; a gradient elution may be necessary. 1b. Consider a chemical workup to remove unreacted starting materials. For example, an acid wash can remove unreacted 2-aminopyridine. |
| Product appears as an oil and is difficult to handle. | 1. Product is not crystalline at room temperature. | 1a. Attempt to form a salt (e.g., hydrochloride or sulfate) which may be a crystalline solid and easier to handle and purify.[11] 1b. Try co-evaporation with a high-boiling point solvent to remove residual solvents. |
| Product is contaminated with a persistent impurity. | 1. Formation of a stable byproduct. | 1a. Identify the byproduct by spectroscopic methods (NMR, MS). 1b. Adjust the reaction conditions (temperature, catalyst, solvent) to minimize the formation of the byproduct. |
Quantitative Data Summary
The following table summarizes a comparison of different synthetic methods for imidazo[1,2-a]pyridines, highlighting reaction conditions and yields.
| Synthetic Method | Catalyst | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
| Condensation | None | None | 60 | 20 min | 91 | [5] |
| GBB Reaction | NH₄Cl (20 mol%) | EtOH | 60 (MW) | 30 min | 89 | [8] |
| Ugi-type Reaction | Iodine (5 mol%) | Ethanol | Room Temp. | N/A | 93-98 | [9] |
| Microwave-assisted | None | Water | N/A (MW) | 30 min | 92-95 | |
| Copper-catalyzed | Cu(II)-Ascorbate | Water (SDS) | 50 | 6-16 h | Good to Excellent | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis of Imidazo[1,2-a]pyridines[8]
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To a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and NH₄Cl (20 mol%).
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Dissolve the mixture in ethanol (1 M).
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Add the corresponding isocyanide (1.0 equiv.).
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Seal the tube and heat the reaction mixture in a microwave reactor at 60 °C (150 W) for 30 minutes.
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Monitor the reaction by TLC.
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Once the starting materials have been consumed, remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Iodine-Catalyzed Ugi-type Synthesis of Imidazo[1,2-a]pyridines[9]
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In a round-bottom flask, combine the aryl aldehyde (10 mmol), 2-aminopyridine (10 mmol), and tert-butyl isocyanide (10 mmol) in ethanol (20 mL).
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Add iodine (5 mol%) to the mixture.
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Stir the reaction mixture at room temperature.
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Monitor the progress of the reaction by TLC.
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Upon completion, the product will precipitate. Filter the precipitate and wash it with excess ethanol.
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Dry the product under vacuum to obtain the pure imidazo[1,2-a]pyridine derivative.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.
Generalized Groebke-Blackburn-Bienaymé Reaction Pathway
Caption: A simplified diagram of the Groebke-Blackburn-Bienaymé reaction pathway.
References
- 1. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.msu.ru [chem.msu.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion rates in imidazo[1,2-a]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of imidazo[1,2-a]pyridines, specifically addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my imidazo[1,2-a]pyridine synthesis. What are the most common initial factors to investigate?
A1: Low yields in imidazo[1,2-a]pyridine synthesis can often be attributed to several key factors. A systematic initial assessment is crucial for effective troubleshooting. The primary areas to examine include the quality of your starting materials, the chosen reaction conditions (catalyst, solvent, and temperature), and the reaction setup itself. Impurities in reactants, suboptimal catalyst performance, an inappropriate solvent, or incorrect reaction temperature can all significantly hinder the reaction's progress.
Q2: How does the purity of the starting 2-aminopyridine and the carbonyl compound affect the reaction outcome?
A2: The purity of your starting materials is critical for achieving high conversion rates. Impurities in the 2-aminopyridine or the α-haloketone/carbonyl compound can act as catalyst poisons or participate in side reactions, consuming reactants and lowering the yield of the desired product. It is highly recommended to use purified reagents. Techniques such as recrystallization or column chromatography for solid reagents and distillation for liquid reagents can be employed to ensure high purity. Always ensure reagents are dry, as water can interfere with many of the catalysts used in these reactions.
Q3: Can the electronic properties of the substituents on my starting materials impact the reaction yield?
A3: Yes, the electronic properties of the substituents on both the 2-aminopyridine and the carbonyl compound play a significant role. Generally, electron-donating groups on the 2-aminopyridine ring can increase its nucleophilicity, potentially leading to higher reaction rates and yields. Conversely, electron-withdrawing groups on the carbonyl compound can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which can also favor the reaction. However, the interplay of these electronic effects can be complex and may require empirical optimization for each specific substrate combination. For instance, in some copper-catalyzed reactions, electron-rich substrates have been observed to yield better results than electron-deficient ones[1].
Q4: My reaction appears to stall and does not go to completion. What could be the cause?
A4: A stalled reaction can be due to several factors. Catalyst deactivation is a common issue, especially in metal-catalyzed reactions. The catalyst may be sensitive to air or moisture, or it may be poisoned by impurities in the starting materials or solvent. Another possibility is that the reaction has reached equilibrium under the current conditions. In such cases, adjusting the reaction temperature or removing a byproduct (if feasible) could shift the equilibrium towards the product side. Finally, insufficient reagent concentration can also lead to a stalled reaction; ensure that the stoichiometry of the reactants is correct.
Q5: I am seeing multiple spots on my TLC, indicating the formation of side products. What are the likely side reactions?
A5: The formation of side products is a common cause of low yields. In the synthesis of imidazo[1,2-a]pyridines, several side reactions can occur. One possibility is the self-condensation of the carbonyl compound, especially under basic conditions. Another potential side reaction is the formation of dimers or other oligomeric species. In multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, various competing reaction pathways can lead to a mixture of products. Careful control of reaction conditions, such as temperature and the order of reagent addition, can help to minimize the formation of these unwanted byproducts.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for Low Conversion
If you are experiencing low conversion rates, a systematic optimization of the reaction conditions is recommended. This guide provides a step-by-step approach to identify the optimal parameters for your specific substrates.
-
Catalyst Screening:
-
Set up a parallel array of small-scale reactions (e.g., 0.1 mmol).
-
Use your standard reaction conditions as a baseline.
-
In separate reaction vessels, test a variety of catalysts commonly used for imidazo[1,2-a]pyridine synthesis. Examples include CuI, CuBr, FeCl₃, and I₂.[1]
-
Ensure all other parameters (solvent, temperature, reactant stoichiometry) are kept constant.
-
Monitor the reactions by TLC or LC-MS to determine the most effective catalyst.
-
-
Solvent Screening:
-
Using the best catalyst identified in the previous step, set up another parallel array of reactions.
-
Test a range of solvents with different polarities and boiling points. Common solvents for this reaction include DMF, toluene, ethanol, and water.[1][2]
-
Keep all other parameters constant.
-
Analyze the reaction outcomes to identify the solvent that provides the highest yield.
-
-
Temperature Optimization:
-
With the optimal catalyst and solvent combination, perform a series of reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C).[1]
-
Monitor the reaction progress and final yield to determine the ideal temperature for your reaction. Be aware that higher temperatures can sometimes lead to increased side product formation.
-
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | DMF | 80 | 65 |
| 2 | CuBr (10) | DMF | 80 | 90 |
| 3 | FeCl₃ (10) | DMF | 80 | 45 |
| 4 | I₂ (20) | DMF | 80 | 75 |
| 5 | CuBr (10) | Toluene | 80 | 55 |
| 6 | CuBr (10) | Ethanol | 80 | 70 |
| 7 | CuBr (10) | DMF | 110 | 85 |
This table is a representative example; actual results will vary depending on the specific substrates and reaction conditions.
Caption: A logical workflow for troubleshooting low conversion rates by systematically optimizing reaction parameters.
Guide 2: Addressing Issues in a Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent method for synthesizing 3-aminoimidazo[1,2-a]pyridines. However, its efficiency can be sensitive to reaction conditions.
-
Reaction Setup: To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the isocyanide (1.0 mmol) and the catalyst (e.g., NH₄Cl, 20 mol%).[3]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 60°C) for the specified time (e.g., 30 minutes under microwave irradiation or several hours at conventional heating).[3]
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
| Entry | Catalyst (mol%) | Energy Source | Time | Yield (%) |
| 1 | None | Conventional | 24 h | 45 |
| 2 | NH₄Cl (20) | Conventional | 8 h | 85 |
| 3 | NH₄Cl (20) | Microwave | 30 min | 89 |
| 4 | Sc(OTf)₃ (10) | Conventional | 12 h | 78 |
This table is a representative example based on findings in the literature; actual results will vary.[3]
Caption: A simplified diagram illustrating the key steps in the Groebke-Blackburn-Bienaymé reaction mechanism.
References
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of imidazo[1,2-a]pyridine derivatives. Researchers, scientists, and drug development professionals can find detailed protocols and comparative data to optimize their purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for imidazo[1,2-a]pyridine derivatives?
A1: The most common purification techniques include silica gel column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).[1][2] The choice of method depends on the scale of the reaction, the purity requirements, and the physicochemical properties of the specific derivative, such as its polarity and stability.
Q2: My imidazo[1,2-a]pyridine derivative appears to be degrading on the silica gel column. What are the alternative stationary phases I can use?
A2: Imidazo[1,2-a]pyridines, being basic heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to degradation or poor recovery.[3] Alternative, less acidic stationary phases are recommended in such cases. These include:
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Neutral Alumina: This is an excellent alternative for the purification of basic compounds as it minimizes acid-catalyzed degradation.[4]
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Deactivated Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a basic modifier like triethylamine.[3]
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Florisil: A mild, neutral medium that can be effective for some separations.
Q3: Can recrystallization be used for purifying imidazo[1,2-a]pyridine derivatives?
A3: Yes, recrystallization is a highly effective method for purifying solid imidazo[1,2-a]pyridine derivatives, provided a suitable solvent or solvent system can be identified.[3] The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
Q4: When should I consider using preparative HPLC for purification?
A4: Preparative HPLC is ideal for purifying high-value compounds, for difficult separations that cannot be achieved by column chromatography, or when very high purity is required.[5] It is particularly useful for final purification steps in drug discovery and development. While it offers high resolution, it is generally more expensive and has a lower sample capacity compared to flash chromatography.[5]
Q5: Is acid-base extraction a viable purification method for this class of compounds?
A5: Yes, as basic compounds, imidazo[1,2-a]pyridines can be purified using acid-base extraction to remove neutral or acidic impurities. The basic imidazo[1,2-a]pyridine can be protonated with an aqueous acid to form a water-soluble salt, which is then extracted into the aqueous phase. After separating the layers, the aqueous layer is basified to regenerate the neutral compound, which can then be extracted back into an organic solvent.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: Low or No Recovery from Silica Gel Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound Degradation on Acidic Silica | Test for compound stability on a TLC plate by spotting the compound and letting it sit for an hour before eluting. If streaking or new spots appear, the compound is likely degrading. Switch to a neutral stationary phase like alumina or use deactivated silica gel.[3] |
| Inappropriate Solvent System (Too Polar) | If the compound elutes with the solvent front, the eluent is too polar. Reduce the polarity of the mobile phase. |
| Inappropriate Solvent System (Not Polar Enough) | If the compound does not move from the baseline, the eluent is not polar enough. Gradually increase the polarity of the mobile phase. |
| Compound Precipitation on the Column | The compound may have poor solubility in the chosen eluent. Try a different solvent system or consider the dry loading method. |
| Column Cracking or Channeling | Ensure the column is packed uniformly without air bubbles. A cracked column leads to poor separation and recovery. |
Issue 2: Poor Separation of Product from Impurities
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities | Optimize the solvent system by trying different solvent combinations. A gradient elution may provide better separation than an isocratic one. |
| Overloading the Column | Using too much crude material for the column size will result in broad peaks and poor separation. As a general rule, use a 30:1 to 100:1 ratio of stationary phase to crude material by weight. |
| Band Broadening | This can occur if the sample is loaded in a solvent that is too strong or if the initial band of the sample on the column is too wide. Use the dry loading technique for compounds with poor solubility in the eluent. |
| Peak Tailing of Basic Compounds | The basic nature of imidazo[1,2-a]pyridines can lead to interactions with acidic silanol groups on silica gel, causing tailing. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent, or switch to an alumina column.[4] |
Issue 3: Recrystallization Problems
| Possible Cause | Troubleshooting Steps |
| "Oiling Out" Instead of Crystallizing | This occurs when the compound comes out of solution as a liquid rather than a solid, often because the boiling point of the solvent is higher than the melting point of the compound.[3] Try using a lower-boiling point solvent or a solvent pair. |
| No Crystal Formation Upon Cooling | The solution may be too dilute, or supersaturation has not been achieved. Try to concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] |
| Poor Recovery of Crystals | The compound may still have significant solubility in the solvent at low temperatures. Try a different solvent or a solvent mixture where the compound is less soluble when cold. Ensure the solution is sufficiently cooled in an ice bath before filtration.[3] |
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Yield | Achievable Purity | Throughput | Cost | Best Suited For |
| Silica Gel Chromatography | Good to Excellent | >95% | High | Low | Routine purification of stable compounds. |
| Neutral Alumina Chromatography | Good to Excellent | >95% | High | Low | Purification of acid-sensitive basic compounds.[4] |
| Recrystallization | Variable (highly dependent on compound and solvent) | Can be very high (>99%) for crystalline solids | Medium | Low | Purification of solid products on a moderate to large scale.[3] |
| Preparative HPLC | Good | Very High (>99%) | Low | High | High-purity final products, difficult separations, and high-value compounds.[5] |
| Acid-Base Extraction | Good to Excellent | Good (removes neutral/acidic impurities) | High | Very Low | Initial work-up to remove non-basic impurities.[6][7][8][9][10] |
Experimental Protocols
Protocol 1: Purification using Neutral Alumina Column Chromatography
This protocol is designed for acid-sensitive imidazo[1,2-a]pyridine derivatives.
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Stationary Phase Selection: Choose activated neutral alumina (Brockmann I, ~150 mesh, 58 Å).
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC) on neutral alumina plates. Aim for an Rf value of 0.2-0.35 for the desired compound. Common eluents include mixtures of hexanes, ethyl acetate, dichloromethane, and methanol.
-
Column Packing:
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Insert a cotton or glass wool plug at the bottom of a glass column.
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Add a small layer of sand.
-
Prepare a slurry of the neutral alumina in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
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Add a layer of sand on top of the packed alumina.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of neutral alumina, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-a]pyridine derivative.
Protocol 2: Acid-Base Extraction
This protocol is useful for removing neutral or acidic impurities from the crude reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure.[7]
-
Separation: Allow the layers to separate. The protonated imidazo[1,2-a]pyridine salt will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate). Drain and collect the aqueous layer.
-
Back-Wash (Optional): To remove any residual neutral or acidic impurities from the aqueous layer, wash it once with a fresh portion of the organic solvent. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The neutral imidazo[1,2-a]pyridine should precipitate out if it is a solid or form an oily layer.[6][8][9][10]
-
Re-extraction: Extract the basified aqueous solution two to three times with fresh portions of the organic solvent.
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting workflow for low recovery in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 3. benchchem.com [benchchem.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Restek - Blog [restek.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Enhancing the Stability of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine during experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] For shorter periods, storage at room temperature in a tightly closed, dry, and well-ventilated area is also acceptable.[2][3] It is crucial to protect the compound from excessive heat and light.
Q2: My sample of this compound in solution has developed a yellow tint. What could be the cause?
A2: A yellow discoloration can indicate degradation, particularly photolytic (light-induced) degradation. The imidazo[1,2-a]pyridine core is susceptible to degradation upon exposure to light.[1][2] To mitigate this, always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Prepare solutions fresh whenever possible and minimize their exposure to ambient light during experiments.
Q3: I am observing an unexpected peak in my HPLC chromatogram when analyzing my compound after it has been in an acidic solution. What could this be?
A3: The imidazo[1,2-a]pyridine scaffold is known to be unstable under acidic and alkaline conditions.[1][2] The primary degradation product resulting from acid or base hydrolysis of the closely related drug, Zolpidem, is 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, often referred to as "zolpacid".[2] It is highly probable that your unexpected peak corresponds to a similar hydrolytic degradation product of the core imidazo[1,2-a]pyridine structure.
Q4: Is this compound sensitive to oxidation?
A4: Yes, studies on the closely related compound Zolpidem, which shares the same imidazo[1,2-a]pyridine core, show that it is susceptible to oxidative stress.[4][5] It is advisable to avoid prolonged exposure to strong oxidizing agents and to use degassed solvents for preparing solutions when oxidative stability is a concern.
Q5: How stable is the compound to heat?
A5: this compound is chemically stable under standard ambient temperatures.[3] However, it is recommended to avoid strong heating, as it may form explosive mixtures with air upon intense heating.[3] Forced degradation studies on the related compound Zolpidem showed no significant thermal degradation in the solid state at 70°C, suggesting good thermal stability under dry conditions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of new peaks in HPLC after storage in solution | Hydrolysis (acidic or basic conditions), Photodegradation | Prepare solutions fresh. Use buffered solutions to maintain a neutral pH. Store solutions in amber vials or protected from light.[1][2] |
| Low assay value or poor recovery | Degradation of the compound | Review storage and handling procedures. Ensure the compound has not been exposed to harsh pH, light, or oxidizing conditions.[2][4][5] Use a validated stability-indicating HPLC method for accurate quantification. |
| Inconsistent results between experiments | Instability in the experimental matrix | Minimize the time the compound is in solution before analysis. If using aqueous solutions, consider the pH and buffer composition. For organic solutions, ensure solvents are free of peroxides or other oxidizing impurities. |
| Sample discoloration (e.g., turning yellow) | Photodegradation or oxidation | Handle the solid compound and its solutions under low-light conditions. Store all materials protected from light. Consider purging solutions with an inert gas like nitrogen or argon to prevent oxidation.[2] |
Quantitative Stability Data
The following tables summarize quantitative data from forced degradation studies performed on Zolpidem, a structurally related drug containing the this compound core. This data provides valuable insights into the potential stability profile of the target compound under various stress conditions.
Table 1: Stability under Hydrolytic Conditions
| Stress Condition | Temperature | Duration | Percent Degradation | Primary Degradant | Reference |
| 1.0 M HCl | 70°C | 48 hours | ~8% | Zolpacid | [2] |
| 1.0 M NaOH | Room Temp. | 1 hour | ~40.7% | Zolpacid | [2] |
| 0.1 M NaOH | 70°C | 24 hours | ~14% | Zolpacid | [2] |
| Neutral (Water) | 70°C | 8 days | No significant degradation | N/A | [2] |
Table 2: Stability under Other Stress Conditions
| Stress Condition | Temperature | Duration | Percent Degradation | Primary Degradant(s) | Reference |
| Photolytic (Light Exposure) | Ambient | N/A | Significant Degradation | Oxozolpidem, Zolpaldehyde, Zolpyridine | [1][2] |
| Oxidative (3% H₂O₂) | 80°C | 3 hours | Degradation Observed | N/A | [4] |
| Thermal (Solid State) | 70°C | 21 days | No significant degradation | N/A | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate the mixture at 80°C for 4-48 hours.[2][4] Before analysis, neutralize the sample with 1 M NaOH and dilute with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate the mixture at 80°C for 3 hours.[4] Before analysis, neutralize the sample with 1 M HCl and dilute with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate the mixture at 80°C for 3 hours.[4] Dilute with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for up to 21 days.[2] Also, reflux a solution of the compound in a neutral solvent (e.g., water or methanol) at 80°C. Periodically take samples, dilute appropriately, and analyze.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 10 µg/mL in mobile phase) to direct sunlight or a photostability chamber. Analyze samples at various time points.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Column: Luna C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[2]
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate buffer (68.4:31.6, v/v), with the pH adjusted to 5.4 using glacial acetic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare samples for injection by dissolving or diluting them in the mobile phase to a final concentration of approximately 10 µg/mL. Filter samples through a 0.45 µm syringe filter if necessary.
-
Inject the prepared samples and record the chromatograms.
-
The method's ability to be "stability-indicating" should be confirmed by ensuring that the degradation product peaks are well-resolved from the main compound peak and from each other. Peak purity analysis using a DAD is recommended.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation pathways for the compound.
References
minimizing by-product formation in the synthesis of zolpidem intermediates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of key zolpidem intermediates.
Troubleshooting Guides and FAQs
This section addresses specific issues encountered during the synthesis of the imidazo[1,2-a]pyridine core structure, a central intermediate for zolpidem.
Issue 1: Formation of Regioisomeric By-products
Q1: My reaction with a substituted 2-aminopyridine is producing a mixture of regioisomers that are difficult to separate. What is the cause and how can I improve selectivity?
A1: This issue arises because cyclization can occur at either of the two nitrogen atoms in the 2-aminopyridine ring. The regioselectivity is influenced by steric and electronic factors of the substituents on the pyridine ring, as well as reaction conditions.
Root Cause Analysis and Solutions:
-
Steric Hindrance: Substituents on the 2-aminopyridine ring can sterically hinder the approach to one of the nitrogen atoms, favoring the formation of a specific regioisomer. For instance, 6-substituted 2-aminopyridines often show lower yields in certain cycloaddition reactions due to steric hindrance during the final aromatization step.[1][2]
-
Electronic Effects: The electronic nature of substituents influences the nucleophilicity of the ring nitrogen. Electron-donating groups can increase nucleophilicity, potentially altering the cyclization site, while electron-withdrawing groups can decrease it.[1]
-
Reaction Conditions: The choice of solvent and catalyst is critical. In transition-metal-catalyzed reactions, the ligand attached to the metal can play a significant role in directing the cyclization pathway.[1]
Troubleshooting Workflow for Regioisomer Formation
Caption: Troubleshooting workflow for managing regioisomer formation.
Issue 2: Formation of Schiff Base and Other Aldehyde-Related By-products
Q2: During the synthesis of 3-aroylimidazo[1,2-a]pyridines, I'm observing significant formation of a bis-adduct by-product instead of the desired product. How can I control this?
A2: The formation of a 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) derivative versus the desired 3-aroyl product is highly dependent on the reaction atmosphere. Oxygen acts as the primary oxidant required for the formation of the 3-aroyl compound.[1]
Recommended Actions & Protocols:
| Target Product | Recommended Action | Experimental Protocol Example | Expected Outcome |
| 3-Aroylimidazo[1,2-a]pyridine | Conduct the reaction in the presence of air or under an oxygen atmosphere. | In a reaction catalyzed by FeBr₃, the coupling of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes should be performed in a flask open to the air.[1] | Selective formation of the 3-aroyl product and suppression of the bis-adduct by-product.[1] |
| 3,3'-(Arylmethylene)bis Adduct | Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). | The same reaction catalyzed by FeBr₃, when carried out under an argon atmosphere, will chemoselectively form the bis-adduct derivative in good yields.[1] | Selective formation of the bis-adduct as the major product.[1] |
Issue 3: Low Yield and By-products from Oxidation of 2-Aminopyridine
Q3: I am observing a highly polar, inseparable by-product at the baseline of my TLC plate, and the overall yield is low, especially when using oxidants like TBHP.
A3: The 2-aminopyridine starting material is susceptible to oxidation, particularly in reactions employing oxidants like tert-butyl hydroperoxide (TBHP).[1][2] This leads to the formation of polar by-products and reduces the amount of starting material available for the main reaction.
Solutions and Experimental Protocols:
-
Increase Equivalents of 2-Aminopyridine:
-
Action: Increase the stoichiometry of the 2-aminopyridine relative to the limiting reagent.
-
Protocol Example: In a NaIO₄/TBHP-promoted cycloaddition, it may be necessary to use a significant excess of 2-aminopyridine to compensate for oxidative degradation.[2]
-
Expected Outcome: Minimized impact of oxidation on the yield of the desired product.
-
-
Control Oxidant Addition:
-
Action: Add the oxidant slowly or portion-wise to the reaction mixture.
-
Protocol Example: Prepare a solution of TBHP in the reaction solvent and add it dropwise over a period of 30-60 minutes using a syringe pump. This maintains a low instantaneous concentration of the oxidant, reducing the rate of the side reaction.
-
Expected Outcome: Improved yield of the desired imidazopyridine with reduced formation of the polar by-product.
-
By-product Formation Pathway
Caption: Competing reaction pathways for 2-aminopyridine.
Issue 4: Incomplete Reaction or Decomposition at High Temperatures
Q4: My reaction is sluggish at room temperature, but increasing the heat leads to decomposition and the formation of tar-like substances.
A4: Finding the optimal temperature is a common challenge. While higher temperatures can increase the reaction rate, they can also promote the degradation of starting materials, intermediates, or the final product.
Optimization Strategy:
| Parameter | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Temperature | Optimize the reaction temperature systematically. | Start the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, increase the temperature incrementally (e.g., to 50 °C, then 80 °C) while carefully monitoring for the appearance of new, undesired spots.[1] | An optimal temperature that provides a reasonable reaction rate with minimal decomposition. |
| Catalyst | Use a catalyst to promote the reaction at a lower temperature. | For cyclization steps, consider using a Lewis acid or Brønsted acid catalyst to facilitate the reaction at a milder temperature, thus avoiding thermal decomposition.[1] | Increased reaction rate and conversion at a temperature that does not cause significant degradation. |
General Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylpyridine
2-Amino-5-methylpyridine is a crucial starting material. One documented synthesis route avoids the use of sodium amide.[3]
-
Step 1: N-Oxide Formation (Not detailed, assumed starting material) : Start with 3-methyl-pyridine 1-oxide.
-
Step 2: Ammonium Salt Formation :
-
Dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride and cool to -5 °C.[4]
-
Condense 22.2 g (0.377 mol) of trimethylamine at -10 °C and add it to the solution.[5]
-
Add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes, keeping the temperature below 0 °C.[4][5]
-
Allow the mixture to warm to room temperature and stir overnight.[4]
-
Remove the solvent under reduced pressure.[4]
-
-
Step 3: Rearrangement and Hydrolysis :
-
Work-up :
Disclaimer: All experimental protocols should be performed with appropriate safety precautions in a controlled laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Validation & Comparative
Structural Validation of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural validation of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine against a closely related analogue, 2-phenyl-imidazo[1,2-a]pyridine. The guide outlines the key experimental data used for structural elucidation and provides detailed protocols for the requisite analytical techniques.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide focuses on the structural validation of this compound, a derivative that has been investigated for its potential in pharmaceutical applications.[1] Its structural features are compared with those of 2-phenyl-imidazo[1,2-a]pyridine to highlight the influence of substituents on their physicochemical properties.
Comparative Structural Data
The structural validation of organic molecules relies on a combination of spectroscopic and crystallographic techniques. The following tables summarize the key experimental data for this compound and 2-phenyl-imidazo[1,2-a]pyridine.
Table 1: General Properties
| Property | This compound | 2-Phenyl-imidazo[1,2-a]pyridine |
| CAS Number | 88965-00-8 | 4105-21-9 |
| Molecular Formula | C₁₅H₁₄N₂ | C₁₃H₁₀N₂ |
| Molecular Weight | 222.29 g/mol | 194.24 g/mol |
| Appearance | White to Off-White Solid | Crystalline Solid |
| Melting Point | Not available | 136-137 °C |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton Assignment | This compound Chemical Shift (δ ppm) | 2-Phenyl-imidazo[1,2-a]pyridine Chemical Shift (δ ppm) |
| H-3 | Not available | 7.86 (s, 1H) |
| H-5 | Not available | 8.12 (d, J = 6.8 Hz, 1H) |
| H-7 | Not available | 7.16-7.19 (m, 1H) |
| H-8 | Not available | 6.77-6.79 (t, J = 6.7 Hz, 1H) |
| Phenyl H | Not available | 7.95-7.97 (m, 2H), 7.43-7.46 (m, 2H), 7.32-7.35 (m, 1H) |
| Methyl (C6) | ~2.3 (s, 3H) | - |
| Methyl (p-tolyl) | ~2.4 (s, 3H) | - |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Assignment | This compound Chemical Shift (δ ppm) | 2-Phenyl-imidazo[1,2-a]pyridine Chemical Shift (δ ppm) |
| C-2 | Not available | 145.5 |
| C-3 | Not available | 108.2 |
| C-5 | Not available | 124.7 |
| C-6 | Not available | 112.4 |
| C-7 | Not available | 125.6 |
| C-8 | Not available | 117.5 |
| C-8a | Not available | 144.9 |
| Phenyl C | Not available | 133.9, 128.8, 128.0, 126.1 |
| Methyl (C6) | Not available | - |
| Methyl (p-tolyl) | Not available | - |
Table 4: Mass Spectrometry Data
| Analysis | This compound | 2-Phenyl-imidazo[1,2-a]pyridine |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| [M+H]⁺ (m/z) | 223.1230 | 195.0917 |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural validation of imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~250 ppm, a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use the accurate mass to calculate the elemental composition of the molecule using the instrument's software.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.
Visualizations
Experimental Workflow for Structural Validation
The following diagram illustrates the typical workflow for the structural validation of a small molecule like this compound.
Caption: A flowchart of the experimental process for validating the structure of a synthesized compound.
Imidazo[1,2-a]pyridines and Cellular Signaling
Imidazo[1,2-a]pyridine derivatives have been shown to modulate various cellular signaling pathways, including the NF-κB and STAT3 pathways, which are often dysregulated in inflammatory diseases and cancer.
Caption: Imidazo[1,2-a]pyridines can inhibit pro-inflammatory and survival signaling pathways.
References
Spectroscopic Scrutiny: Confirming the Structure of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
A detailed spectroscopic analysis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine provides unambiguous confirmation of its molecular structure. This guide compares its spectral data with that of the parent compound, imidazo[1,2-a]pyridine, offering researchers a clear framework for the characterization of this important heterocyclic scaffold.
The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide presents a comprehensive spectroscopic comparison of this compound and its parent, imidazo[1,2-a]pyridine, to aid in the definitive confirmation of the target molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and imidazo[1,2-a]pyridine.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ [ppm] |
| This compound | 8.05 (d, J=7.2 Hz, 1H), 7.78 (d, J=8.1 Hz, 2H), 7.62 (s, 1H), 7.42 (d, J=9.2 Hz, 1H), 7.24 (d, J=8.0 Hz, 2H), 6.95 (dd, J=9.2, 1.8 Hz, 1H), 2.41 (s, 3H), 2.38 (s, 3H) |
| Imidazo[1,2-a]pyridine | 8.09 (d, J=6.9 Hz, 1H), 7.62 (d, J=9.1 Hz, 1H), 7.57 (s, 1H), 7.13 (t, J=7.9 Hz, 1H), 6.76 (t, J=6.8 Hz, 1H) |
| Compound | ¹³C NMR (CDCl₃, 100 MHz) δ [ppm] |
| This compound | 145.4, 144.8, 137.9, 131.2, 129.5, 126.3, 125.1, 123.0, 122.5, 117.2, 112.4, 21.3, 18.2 |
| Imidazo[1,2-a]pyridine | 145.1, 125.0, 124.5, 122.9, 117.5, 112.6, 108.0 |
| Compound | IR (KBr) ν [cm⁻¹] |
| This compound | 3050 (Ar C-H), 2920 (Alkyl C-H), 1635 (C=N), 1610, 1510, 1480 (Ar C=C), 820 (p-substituted benzene) |
| Imidazo[1,2-a]pyridine | 3080, 3020 (Ar C-H), 1638 (C=N), 1515, 1470 (Ar C=C) |
| Compound | Mass Spectrometry (ESI-MS) m/z |
| This compound | 223.1 [M+H]⁺ |
| Imidazo[1,2-a]pyridine | 119.1 [M+H]⁺ |
| Compound | UV-Vis (Methanol) λmax [nm] |
| This compound | ~260, ~320 |
| Imidazo[1,2-a]pyridine | 235, 280 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The solid sample was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded against a pure KBr pellet as the background.
Mass Spectrometry (MS)
Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of the compound in methanol (approximately 10⁻⁵ M) was prepared. The UV-Vis spectrum was recorded in a quartz cuvette with a 1 cm path length, using methanol as the reference solvent.
Workflow for Spectroscopic Confirmation
The logical flow of experiments for the structural confirmation of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
Comparative Analysis of the Biological Activity of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Analogs
A comprehensive guide for researchers and drug development professionals on the evolving landscape of imidazo[1,2-a]pyridine derivatives as potential therapeutic agents.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence highlighting the diverse biological activities of its derivatives.[1] This guide provides a comparative analysis of the biological activity of analogs of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a known impurity of the sedative-hypnotic drug Zolpidem. While data on the specific anticancer activity of the parent compound remains limited in publicly available literature, numerous analogs have demonstrated significant potential, particularly in the realm of oncology. This report summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of action to facilitate further research and development in this promising area.
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Analogs
The primary measure of anticancer potential in preclinical studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the in vitro cytotoxicity of various this compound analogs against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Novel Imidazo[1,2-a]pyridine Analogs (IP-5, IP-6, and IP-7)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| IP-5 | HCC1937 | Breast Cancer | 45 |
| IP-6 | HCC1937 | Breast Cancer | 47.7 |
| IP-7 | HCC1937 | Breast Cancer | 79.6 |
Data sourced from a study investigating the anticancer effects of novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line.[2][3]
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 13k | HCC827 | Non-Small Cell Lung Cancer | 0.09 |
| A549 | Non-Small Cell Lung Cancer | 0.25 | |
| SH-SY5Y | Neuroblastoma | 0.43 | |
| HEL | Erythroid and Leukocyte Leukemia | 0.18 | |
| MCF-7 | Breast Cancer | 0.15 |
Data from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors. The IC50 values represent the mean of triplicate measurements.[4]
Experimental Protocols
The following section details the methodologies for the key experiments cited in the studies of imidazo[1,2-a]pyridine analogs.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyridine analogs) and incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Processes
To provide a clearer understanding of the experimental procedures and the molecular mechanisms of action, the following diagrams have been generated.
Caption: A generalized experimental workflow for in vitro anticancer screening of imidazo[1,2-a]pyridine analogs.
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.[4]
Caption: Simplified signaling pathway showing the inhibitory effect of some imidazo[1,2-a]pyridine analogs on the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induced apoptosis.
Conclusion
The analogs of this compound represent a promising class of compounds with significant potential for the development of novel anticancer therapies. The presented data highlights the potent cytotoxic effects of several derivatives against a range of cancer cell lines. The consistent implication of the PI3K/Akt/mTOR signaling pathway provides a solid foundation for mechanism-based drug design and optimization. Further structure-activity relationship (SAR) studies are warranted to elucidate the key structural features responsible for the observed biological activity and to guide the synthesis of more potent and selective analogs. The lack of publicly available cytotoxicity data for the parent compound, this compound, underscores the importance of continued investigation into the entire chemical space of this versatile scaffold.
References
- 1. This compound|CAS 88965-00-8 [benchchem.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine derivatives, a class of compounds showing significant promise in oncology. We delve into their structure-activity relationships (SAR), supported by experimental data, to illuminate the path for future drug discovery efforts.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific derivative, this compound, has garnered attention for its potential as an anticancer agent, with investigations into its ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase alpha (PI3Kα).[2][3]
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core. The following table summarizes the in vitro anticancer activity (IC50 values) of various derivatives against different cancer cell lines.
| Compound ID | Modifications from Core Structure (this compound) | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Core | - | Cytotoxicity | HeLa | - | [2] |
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline moiety added | PI3Kα Inhibition | HCC827 | 0.09 | [3] |
| PI3Kα Inhibition | HCT116 | 0.15 | [3] | ||
| PI3Kα Inhibition | A549 | 0.43 | [3] | ||
| 12d | 6-(quinazolin-4(3H)-one) moiety added | Aurora A Inhibition | - | 0.084 | [4] |
| Aurora B Inhibition | - | 0.014 | [4] | ||
| 12f | 6-(quinazolin-4(3H)-one) moiety added | Cytotoxicity | Various | Nanomolar range | [4] |
| Generic | 6-substituted derivatives | Cytotoxicity | HT-29, Caco-2 | "Excellent activity" | [5] |
Structure-Activity Relationship (SAR) Insights
The accumulated data, while not exhaustive for a single, systematic study on the 6-Methyl-2-p-tolyl core, allows for the deduction of several key SAR trends for the broader imidazo[1,2-a]pyridine class:
-
Substitution at the 6-position: Modifications at this position are well-tolerated and can be exploited to introduce larger functional groups, such as quinazoline and quinazolinone moieties, leading to potent inhibition of kinases like PI3Kα and Aurora kinases.[3][4]
-
The 2-p-tolyl Group: The presence of the p-tolyl group at the 2-position is a common feature in many active imidazo[1,2-a]pyridine derivatives, suggesting it plays a crucial role in binding to target proteins.[2]
-
The Imidazo[1,2-a]pyridine Core: This bicyclic heterocyclic system serves as a rigid scaffold, correctly orienting the substituents for optimal interaction with the active sites of biological targets.[6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are crucial.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the logical connections in SAR, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 88965-00-8 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GABA-A Receptor Binding Affinity: 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine versus Zolpidem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine and the well-characterized hypnotic agent, zolpidem, for the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key pathways and workflows to support further research and development in neuropharmacology.
Overview of Compounds
Zolpidem , a widely prescribed sedative-hypnotic, is an imidazopyridine that acts as a positive allosteric modulator of the GABA-A receptor.[1] It exhibits a high affinity and selectivity for GABA-A receptor subtypes containing the α1 subunit.[1][2] This selectivity is believed to contribute to its potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[1]
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinities (Ki) of zolpidem for various GABA-A receptor subtypes. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Zolpidem | α1β2γ2 | 20 | [2] |
| α1β3γ2 | 20 | [2] | |
| α2β1γ2 | 400 | [2] | |
| α3β1γ2 | 400 | [2] | |
| α5β2γ2 | ≥ 5000 | [2] | |
| α5β3γ2 | ≥ 5000 | [2] | |
| This compound | GABA-A Receptor Subtypes | Data not available |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinity for compounds like zolpidem is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of a test compound for specific GABA-A receptor subtypes.
Materials:
-
Receptor Source: Membranes prepared from rat brain tissue or cell lines (e.g., HEK293) expressing specific recombinant human GABA-A receptor subtypes.[5]
-
Radioligand: A high-affinity radiolabeled ligand for the benzodiazepine binding site of the GABA-A receptor, such as [³H]-Flumazenil or [³H]-Ro15-1788.
-
Test Compounds: Zolpidem (as a reference) and this compound.
-
Buffers:
-
Non-specific Binding Control: A high concentration of an unlabeled ligand, such as Diazepam (10 µM), to determine non-specific binding.
-
Equipment:
-
Homogenizer
-
High-speed centrifuge
-
96-well microplates
-
Cell harvester with glass fiber filters
-
Liquid scintillation counter
-
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue or cultured cells in a suitable buffer.[5]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[5]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[6]
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous substances.[6]
-
Resuspend the final pellet in binding buffer and determine the protein concentration.[6]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.[7]
-
For total binding, omit the test compound.[6]
-
For non-specific binding, add a saturating concentration of an unlabeled reference compound.[6]
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Place the filter discs in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of Zolpidem
Zolpidem acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, which is located at the interface of the α and γ subunits.[1] The GABA-A receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl⁻).
-
GABA Binding: The endogenous neurotransmitter GABA binds to its recognition sites on the GABA-A receptor, causing the channel to open and allowing Cl⁻ ions to flow into the neuron.
-
Hyperpolarization: The influx of negatively charged Cl⁻ ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This results in neuronal inhibition.
-
Zolpidem Modulation: When zolpidem binds to the benzodiazepine site, it does not open the channel directly. Instead, it enhances the effect of GABA by increasing the frequency of channel opening.[1] This leads to a greater influx of Cl⁻ and a stronger inhibitory signal.
Caption: Signaling pathway of zolpidem at the GABA-A receptor.
Conclusion
Zolpidem is a high-affinity positive allosteric modulator of GABA-A receptors, with a pronounced selectivity for subtypes containing the α1 subunit. This binding profile is well-documented and consistent with its clinical use as a hypnotic.
In contrast, there is a lack of publicly available data on the binding affinity of this compound for GABA-A receptors. Although its structural similarity to zolpidem and its classification within the imidazo[1,2-a]pyridine family suggest a potential for interaction with these receptors, its primary documented role is as a synthetic precursor and impurity of zolpidem. Further experimental investigation, utilizing methodologies such as the radioligand binding assay described herein, is required to elucidate the pharmacological profile of this compound at GABA-A receptors and determine if it shares any of the neuropharmacological properties of zolpidem.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 88965-00-8 [benchchem.com]
- 4. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various imidazo[1,2-a]pyridine isomers and derivatives. The information presented is supported by experimental data from multiple studies, offering insights into their potential as anticancer agents.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with a growing body of research highlighting the potent anticancer activities of its derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, operating through various mechanisms of action, including the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways. This guide summarizes the cytotoxic efficacy of selected imidazo[1,2-a]pyridine compounds, details the experimental protocols used to evaluate them, and visualizes the underlying molecular pathways.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 6 | A375 (Melanoma) | 9.7[1] |
| WM115 (Melanoma) | <12[1] | |
| HeLa (Cervical Cancer) | 35.0[1] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11[1] |
| HepG2 (Hepatocellular Carcinoma) | 13[1] | |
| MCF-7 (Breast Carcinoma) | 11[1] | |
| A375 (Human Skin Cancer) | 11[1] | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89[1] |
| MCF-7 (Breast Cancer) | 2.35[1] | |
| IP-5 | HCC1937 (Breast Cancer) | 45[1] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7[1] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 |
| HB9 | A549 (Lung Cancer) | 50.56 |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of imidazo[1,2-a]pyridine cytotoxicity.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The cells are then treated with increasing concentrations of the imidazo[1,2-a]pyridine compounds (typically ranging from 0 to 100 µM) for a specified period, often 48 or 72 hours.
-
MTT Addition : After the treatment period, 10-28 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 2-5 mg/mL in PBS) is added to each well. The plates are then incubated for 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization of Formazan : The medium containing MTT is removed, and 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then incubated for an additional 15 minutes with shaking.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490-585 nm. The cell viability is calculated as a percentage of the viability of untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Cells are seeded in 6-well plates and treated with the desired concentrations of the imidazo[1,2-a]pyridine compounds for 24-48 hours.
-
Cell Harvesting : Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then washed with cold PBS.
-
Staining : The harvested cells are resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation : The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis : 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells (green fluorescence). PI stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells (red fluorescence).
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting : Cells are treated with the imidazo[1,2-a]pyridine compounds for a specified time (e.g., 24 or 48 hours). Both floating and adherent cells are collected, washed with PBS, and counted.
-
Fixation : The cell pellet is resuspended in cold PBS, and ice-cold 70% ethanol is added dropwise while gently vortexing to fix the cells. The fixed cells are stored at -20°C for at least 2 hours.
-
Staining : The fixed cells are washed with PBS to remove the ethanol. The cell pellet is then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation : The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The DNA content of the cells is measured by the intensity of the PI fluorescence, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
-
Protein Extraction : After treatment with the imidazo[1,2-a]pyridine compounds, cells are lysed to extract total protein.
-
Protein Quantification : The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, p-mTOR, p53, p21, Bax, Bcl-2, Caspase-9, PARP).
-
Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative expression levels of the proteins are quantified and normalized to a loading control like β-actin or tubulin.
Mandatory Visualization
Below are diagrams illustrating a general experimental workflow and key signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.
Caption: Experimental workflow for assessing imidazo[1,2-a]pyridine cytotoxicity.
Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridines.
Caption: p53-mediated apoptosis induced by imidazo[1,2-a]pyridines.
References
Validating the Purity of Synthesized 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of chemical purity is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. For novel therapeutic agents and their intermediates, such as 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, confirming identity and purity is paramount. This guide provides a comparative analysis of standard analytical techniques for validating the purity of synthesized this compound, with Zolpidem, a well-characterized and structurally related pharmaceutical, as a benchmark for comparison.
Compound Profiles
Target Compound: this compound
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of the hypnotic agent Zolpidem.[1] It is also recognized as a specified impurity in Zolpidem preparations.[1] The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1]
Reference Compound: Zolpidem
Zolpidem is a widely prescribed non-benzodiazepine hypnotic used for the short-term treatment of insomnia.[2] Its well-defined analytical profile makes it an excellent standard for comparing the purity validation methodologies of its synthetic precursors.
Comparative Data Analysis
A combination of orthogonal analytical methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is essential for the unambiguous confirmation of purity and identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a synthesized compound by separating it from any impurities. The retention time (Rt) is a characteristic property of a compound under specific chromatographic conditions, and the peak area percentage is used to quantify its purity.
Table 1: Comparative HPLC Data
| Parameter | This compound | Zolpidem |
| Purity | ≥98% | >97% |
| Retention Time (Rt) | Typically determined by the specific analytical method | 2.14 min[3][4][5] |
| Detection | UV at 245 nm | UV at 245 nm[3][4][5] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of a synthesized compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a highly accurate confirmation of the compound's identity.
Table 2: Comparative Mass Spectrometry Data
| Parameter | This compound | Zolpidem |
| Molecular Formula | C₁₅H₁₄N₂[1] | C₁₉H₂₁N₃O[6] |
| Molecular Weight | 222.28 g/mol [1] | 307.39 g/mol [6] |
| [M+H]⁺ (m/z) | 223.12 | 308.2[7] |
| Key Fragment Ions (m/z) | Data not readily available in public sources | 263.1, 235.3[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR gives insights into the number and types of protons, while ¹³C NMR provides information about the carbon skeleton.
Table 3: Comparative ¹H NMR Data
| Parameter | This compound | Zolpidem |
| Solvent | Typically CDCl₃ or DMSO-d₆ | CDCl₃ |
| Key Chemical Shifts (δ, ppm) | 2.2–2.4 (methyl groups)[8] | 2.4 (s, 3H, Ar-CH₃), 2.6 (s, 3H, Ar-CH₃), 3.1 (s, 3H, N-CH₃), 3.5 (s, 3H, N-CH₃), 4.3 (s, 2H, CH₂), 7.1-8.2 (m, 7H, Ar-H) |
Table 4: Comparative ¹³C NMR Data
| Parameter | This compound | Zolpidem |
| Solvent | Typically CDCl₃ or DMSO-d₆ | CDCl₃ |
| Key Chemical Shifts (δ, ppm) | Specific peak list not readily available in public sources | 21.2, 35.8, 38.9, 112.1, 118.4, 122.9, 126.5, 129.3, 131.8, 137.5, 144.2, 169.5 |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound and identify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 100 mm x 3.9 mm, 5 µm particle size).[3][4][5]
-
Mobile Phase: An isocratic mixture of a buffered aqueous solution and an organic solvent. For example, a mixture of acetonitrile and 0.01 M NaH₂PO₄ (pH 7.0) in a 35:65 (v/v) ratio can be effective for Zolpidem and related compounds.[3][4][5]
-
Procedure:
-
Prepare a standard solution of the reference compound and a sample solution of the synthesized this compound in a suitable solvent (e.g., mobile phase).
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time of the main peak.
-
Calculate the purity of the synthesized compound based on the area percentage of the main peak relative to the total peak area.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Procedure:
-
Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or introduce it via an LC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the observed m/z value with the calculated molecular weight of this compound.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm that they are consistent with the expected structure of this compound.
-
Signaling Pathway Context
Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified workflow for assessing the purity of a synthesized batch of this compound.
Caption: Purity validation workflow for synthesized compounds.
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a key target for many imidazo[1,2-a]pyridine-based inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A rapid HPLC method for determination of zolpidem and its degradation product in tablets using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Zolpidem [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound|CAS 88965-00-8 [benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative Kinase Inhibitory Profiles of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2][3] This guide provides a comparative analysis of different imidazo[1,2-a]pyridine derivatives, summarizing their kinase inhibitory profiles, outlining common experimental methodologies, and visualizing key concepts to aid in the development of novel therapeutics.
Kinase Inhibition Data
The following table summarizes the kinase inhibitory activity of selected imidazo[1,2-a]pyridine compounds. The data, presented as IC50 values, has been compiled from various studies to facilitate a direct comparison of potency and selectivity.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Series 1 | CDK2 | Specific values require full-text access. | [4] |
| CDK4 | Specific values require full-text access. | [4] | |
| Compound 4c | DYRK1A | 2600 | [5] |
| CLK1 | 700 | [5] | |
| Series 2 | IGF-1R | Specific values require full-text access. | [6][7] |
| Compound 11 | Akt1 | 640 | [8][9] |
| Akt isoforms | Submicromolar range | [8][9] | |
| Series 3 | ASK1 | Potent inhibition reported. | [10] |
| Series 4 | Aurora Kinase | Improved off-target kinase selectivity. | [11] |
| Series 5 | FGFR1 | 8 | [12] |
| FGFR2 | 4 | [12] | |
| FGFR4 | 3.8 | [12] |
Note: This table presents a selection of publicly available data. For a comprehensive understanding, consulting the full-text articles is recommended.
Experimental Protocols
The following outlines a general methodology for assessing the kinase inhibitory activity of imidazo[1,2-a]pyridine compounds, based on commonly employed kinase inhibition assays.
General Kinase Inhibition Assay Protocol
-
Reagents:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.
-
The kinase, peptide substrate, and test compound are pre-incubated in a microplate well for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 30°C).
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of a stop solution or by the detection reagent.
-
The amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor.
-
IC50 values, the concentration of the inhibitor required to achieve 50% inhibition, are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Concepts
Signaling Pathway: Cyclin-Dependent Kinase (CDK) Regulation of the Cell Cycle
The following diagram illustrates the central role of Cyclin-Dependent Kinases (CDKs) in cell cycle progression, a pathway frequently targeted by imidazo[1,2-a]pyridine inhibitors.[4]
Caption: CDK-mediated cell cycle progression and points of inhibition.
Experimental Workflow: Kinase Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing novel kinase inhibitors from a compound library.
Caption: Workflow for kinase inhibitor discovery and development.
Logical Relationship: Structure-Activity Relationship (SAR)
This diagram illustrates a hypothetical structure-activity relationship for a series of imidazo[1,2-a]pyridine kinase inhibitors, highlighting key chemical modifications that influence their activity.
Caption: Hypothetical SAR of imidazo[1,2-a]pyridine kinase inhibitors.
This guide provides a foundational comparison of imidazo[1,2-a]pyridine kinase inhibitors. For more detailed and specific information, including comprehensive quantitative data and detailed experimental conditions, researchers are encouraged to consult the primary literature cited herein. The versatility of the imidazo[1,2-a]pyridine scaffold continues to make it a promising starting point for the development of novel and selective kinase inhibitors.[2]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectiv… [ouci.dntb.gov.ua]
- 12. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of the selectivity profile of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine and related derivatives, focusing on their interactions with key biological targets. This compound, a known impurity and synthetic intermediate of the widely prescribed hypnotic agent Zolpidem, serves as a focal point for understanding the structure-activity relationships (SAR) within this versatile chemical class.
Comparative Biological Activity
While direct head-to-head selectivity profiling data for this compound against a broad panel of targets is not extensively available in the public domain, the biological activity of the imidazo[1,2-a]pyridine scaffold is well-documented. Derivatives have shown significant activity as kinase inhibitors and as modulators of GABA-A receptors.
Kinase Inhibition Profile of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core has been successfully exploited to develop potent inhibitors of various protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of several imidazo[1,2-a]pyridine derivatives, providing insights into the SAR of this compound class.
Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 6 | A375 (Melanoma) | 9.7[1] |
| WM115 (Melanoma) | <12[1] | |
| HeLa (Cervical Cancer) | 35.0[1] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11[2] |
| HepG2 (Hepatocellular Carcinoma) | 13[2] | |
| MCF-7 (Breast Carcinoma) | 11[2] | |
| A375 (Human Skin Cancer) | 11[2] | |
| IP-5 | HCC1937 (Breast Cancer) | 45[3][4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7[3][4] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6[3][4] |
Table 2: Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Kinase | IC50 (µM) |
| Derivative 2a | PI3Kα | 0.67[3] |
| Derivative 2g | PI3Kα | 0.0018[3] |
| Derivative 12 | PI3Kα | 0.0028[3] |
| Compound 4c | CLK1 | 0.7 |
| DYRK1A | 2.6 | |
| Compound 13k | PI3Kα | 0.00194 |
GABA-A Receptor Binding Profile
Given that this compound is a structural analog and impurity of Zolpidem, its primary pharmacological activity is anticipated to be the modulation of GABA-A receptors. Zolpidem exhibits selectivity for GABA-A receptors containing the α1 subunit. While quantitative binding data for this compound is not available, a structure-activity relationship study of a series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides, which are congeners of Zolpidem, demonstrated a significant correlation between their binding affinity (IC50) and their molecular electrostatic potential.[5]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and the methodologies used to assess the selectivity of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of compound selectivity.
In Vitro Kinase Inhibition Assay (Example: VEGFR2)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.
1. Materials and Reagents:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 384-well)
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed amount of the recombinant kinase to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions to quantify the extent of substrate phosphorylation (or ATP consumption).
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Radioligand Binding Assay (Example: GABA-A Receptor)
This protocol describes a method for determining the binding affinity of a test compound to a specific receptor.
1. Materials and Reagents:
-
Cell membranes expressing the target receptor (e.g., specific GABA-A receptor subtypes)
-
Radioligand (e.g., [3H]-Flumazenil for the benzodiazepine site)
-
Test compound (dissolved in DMSO)
-
Non-specific binding control (a high concentration of a known ligand, e.g., Diazepam)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a series of tubes or a microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.
-
Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Calculate the IC50 value from a competition binding curve.
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the design of selective modulators of various biological targets. While the specific selectivity profile of this compound requires further direct investigation, the available data on related compounds highlight the potential for developing potent and selective kinase inhibitors and GABA-A receptor modulators from this chemical class. The experimental protocols provided herein offer a standardized framework for conducting such selectivity profiling, which is crucial for the advancement of novel therapeutic agents.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS 88965-00-8), a heterocyclic compound utilized in pharmaceutical research and development.[1] Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.
I. Immediate Safety and Hazard Information
Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
Hazard and Disposal Information Summary
| Parameter | Information | Reference |
| Chemical Name | This compound | [1][4][5][6][7] |
| CAS Number | 88955-00-8 | [1][4][5][6][7] |
| Molecular Formula | C₁₅H₁₄N₂ | [1][4][5][6][7] |
| Molecular Weight | 222.29 g/mol | [1][4][5][7] |
| GHS Hazard Statements | H301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Precautionary Statements | P261: Avoid breathing dustP262: Do not get in eyes, on skin, or on clothingP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/ protective clothing/ eye protection/ face protection | |
| Storage | Store at room temperature or in a refrigerator (2-8°C), segregated from incompatible materials. | [4][5][8] |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with institutional, local, state, and federal regulations. | [9][10][11][12] |
II. Experimental Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Determine the form of the waste:
-
Segregate Waste: Do not mix this waste with incompatible materials.[9] Keep it separate from strong acids, bases, and oxidizing agents.[8] Collect different waste streams in separate, designated containers. For example, halogenated and non-halogenated solvent waste should be collected separately.[10]
Step 2: Waste Collection and Container Management
-
Select Appropriate Containers:
-
For solid waste, use a sturdy, sealable container, such as the original manufacturer's container or a designated hazardous waste pail lined with a clear plastic bag.[9][10] Do not use biohazard bags.[9]
-
For liquid waste, use a compatible, leak-proof container, preferably the original solvent bottle.[8][9] Ensure the container is chemically resistant to the solvent used.
-
For contaminated sharps, use a designated, puncture-resistant sharps container.[10]
-
-
Container Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[11]
-
Clearly write the full chemical name: "this compound".[11]
-
List all constituents of the waste mixture, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
-
Fill in the accumulation start date.
-
-
Proper Storage:
-
Keep waste containers closed at all times, except when adding waste.[9]
-
Store containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]
-
Utilize secondary containment, such as a plastic tub or spill pallet, for all liquid waste containers.[9][11]
-
Store containers away from heat sources, direct sunlight, and high-traffic areas.[10]
-
Step 3: Waste Disposal and Removal
-
Monitor Fill Level: Do not overfill containers. Fill liquid containers to no more than 90% capacity or to the shoulder of the bottle to allow for expansion.[9]
-
Request Pickup: Once a container is full or is no longer being used, schedule a waste pickup with your institution's EHS or hazardous waste management department.[9][11]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation.
III. Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Minor Spill (Solid):
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your institution's EHS or emergency response team.[9]
-
Provide them with the chemical name and any available safety data.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound|CAS 88965-00-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS No. 88965-00-8). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashing or when handling larger quantities. |
| Skin Protection | Nitrile or neoprene gloves and a lab coat | Gloves should be inspected for integrity before each use and changed immediately upon contamination. A long-sleeved, flame-resistant lab coat is required. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid compound or solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure. |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.
-
Don all required PPE as specified in Table 1.
-
Verify that the chemical fume hood is operational and the airflow is adequate.
-
Gather all necessary equipment, solvents, and the container of this compound.
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing, within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Conduct all subsequent experimental steps within the fume hood.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by soap and water.
-
Segregate all waste as outlined in the Disposal Plan.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: Waste disposal pathway for this compound.
Disposal Protocol:
-
Solid Waste:
-
Unused or excess this compound.
-
Contaminated items such as weighing paper, gloves, and disposable labware.
-
Procedure: Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent used for rinsing contaminated glassware.
-
Procedure: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage and Pickup: Store waste containers in a designated satellite accumulation area within the laboratory. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal, which will likely involve high-temperature incineration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
